19-Norprogesterone
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUUMOOKVFONOM-GPBSYSOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197064 | |
| Record name | 19-Norprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-54-8 | |
| Record name | 19-Norprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19-Norprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Norprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19-Norprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-NORPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A5185976G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Potent Progestin: A Technical History of 19-Norprogesterone
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal discovery and synthetic evolution of 19-norprogesterone, a potent progestin that fundamentally altered the landscape of steroid chemistry and hormonal therapy. We will delve into the core scientific breakthroughs, from its initial isolation to the refinement of its synthesis, and elucidate its mechanisms of action through detailed signaling pathways.
Discovery and Early Synthesis: A Serendipitous Finding
The story of this compound begins in 1944 with the work of Maximilian Ehrenstein. While attempting to synthesize lower homologs of adrenal cortex hormones, Ehrenstein unexpectedly produced a mixture containing this compound.[1] This initial synthesis, starting from the cardiac glycoside strophanthidin, was not targeted and yielded a product with unnatural stereoisomers. Despite this, the mixture exhibited progestogenic activity at least equivalent to that of progesterone.[1]
It wasn't until 1951 that a group at Syntex, led by Carl Djerassi, reported an improved and more deliberate synthesis of this compound.[1][2] This work confirmed that this compound was the active component in Ehrenstein's original mixture responsible for the observed progestational effects.[1] A subsequent 1953 publication from the same group demonstrated that this compound possessed 4- to 8-fold the progestogenic activity of progesterone in the Clauberg assay, establishing it as the most potent progestogen known at the time.[1] This discovery was a landmark achievement, paving the way for the development of a new class of highly active synthetic hormones, including norethisterone, a key component of the first oral contraceptives.[1]
Key Synthetic Methodologies: Experimental Protocols
The synthesis of this compound has evolved from complex, low-yield procedures to more efficient and scalable methods. Below are the detailed methodologies for two historically significant synthetic routes.
Ehrenstein's Initial Synthesis from Strophanthidin (1944) - A Conceptual Reconstruction
-
Initial Degradation: Cleavage of the sugar moieties from the strophanthidin aglycone.
-
Oxidative Cleavage: Degradation of the lactone ring and other functional groups on the steroid nucleus to arrive at a pregnane or nor-pregnane skeleton.
-
Functional Group Manipulations: A series of reductions, oxidations, and other transformations to install the progesterone-like side chain at C-17 and the α,β-unsaturated ketone in the A-ring.
This initial synthesis was not stereocontrolled, leading to a mixture of isomers.
Djerassi's Improved Synthesis from Estrone (via Birch Reduction)
A more efficient and stereospecific synthesis of this compound was developed utilizing estrone as a starting material. A key step in this process is the Birch reduction.
Experimental Protocol:
-
Methylation of Estrone: Estrone is first converted to its 3-methyl ether by reaction with dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone.
-
Birch Reduction: The estrone 3-methyl ether is dissolved in a mixture of liquid ammonia, an alcohol (e.g., ethanol or tert-butanol), and an ether solvent (e.g., tetrahydrofuran). Sodium or lithium metal is then added in small portions until a persistent blue color is observed, indicating the presence of solvated electrons. The reaction reduces the aromatic A-ring to a 1,4-diene.
-
Acid Hydrolysis: The resulting enol ether is hydrolyzed with an aqueous acid (e.g., hydrochloric acid or oxalic acid) to yield the α,β-unsaturated ketone, 19-nortestosterone.
-
Oppenauer Oxidation: The 17β-hydroxyl group of 19-nortestosterone is then oxidized to a ketone to form 19-nor-4-androstene-3,17-dione. This can be achieved using aluminum isopropoxide in the presence of a ketone such as acetone or cyclohexanone.
-
Side Chain Introduction: The final step involves the introduction of the acetyl side chain at C-17. This can be accomplished through various methods, including reaction with the ethynyl Grignard reagent followed by hydration of the resulting ethisterone analog.
Quantitative Data Summary
The biological activity of this compound and its derivatives is dictated by their affinity for various steroid receptors. The following tables summarize key quantitative data.
| Compound | Progesterone Receptor (PR) Activity | Reference |
| Progesterone | Baseline | N/A |
| This compound | 4-8 times the activity of progesterone | [1] |
| Compound | Mineralocorticoid Receptor (MR) Affinity (Relative to Aldosterone) | Reference |
| Aldosterone | 100% | N/A |
| This compound | 47% | [1][3] |
| 17α-hydroxy-19-norprogesterone | 13% | [1][3] |
| Nomegestrol | 1.2% | [1][3] |
| Nomegestrol acetate | 0.23% | [1][3] |
| Compound | Mineralocorticoid Receptor (MR) Affinity (Relative to Progesterone) | Reference |
| Progesterone | 1x | N/A |
| This compound | ~3x | [4][5] |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through its interaction with the progesterone and mineralocorticoid receptors.
Progesterone Receptor Signaling
Like progesterone, this compound binds to the intracellular progesterone receptor (PR). This interaction triggers both classical genomic and rapid non-genomic signaling pathways.
-
Genomic Pathway: Upon ligand binding, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes. This pathway is responsible for the long-term effects of progestins.
-
Non-Genomic Pathway: this compound can also initiate rapid signaling cascades from the cell membrane. This can involve membrane-associated PRs that can activate downstream signaling molecules such as Src kinase, leading to the activation of the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways. These rapid effects can influence cell proliferation and survival.[6]
Mineralocorticoid Receptor Signaling
This compound also exhibits a high affinity for the mineralocorticoid receptor (MR), acting as a partial agonist, in contrast to progesterone which is an MR antagonist.[1]
-
Genomic Pathway: Similar to the PR, upon binding this compound, the MR translocates to the nucleus, dimerizes, and binds to mineralocorticoid response elements (MREs) in the promoter regions of target genes. This leads to the increased transcription of genes involved in sodium and water retention, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump. This explains the mineralocorticoid side effects observed with this compound.
Antigonadotropic Activity
Derivatives of this compound exhibit potent antigonadotropic activity, which is central to their contraceptive efficacy. This effect is mediated through the progesterone receptor at both the hypothalamic and pituitary levels.[7][8]
-
Hypothalamic Action: this compound and its derivatives suppress the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.
-
Pituitary Action: They also directly act on the pituitary gland to reduce the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
This dual action effectively inhibits ovulation. The antigonadotropic effects are not mediated through the androgen receptor.[8]
Conclusion
The discovery and development of this compound represent a pivotal chapter in medicinal chemistry. From its serendipitous initial synthesis to the elucidation of its potent and multifaceted biological activities, this compound laid the groundwork for the modern era of hormonal contraception and therapy. Its history underscores the importance of fundamental research in driving transformative pharmaceutical innovation. The detailed understanding of its synthesis and signaling pathways continues to inform the development of new and more selective progestogenic agents with improved therapeutic profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extinction of mineralocorticoid effects in this compound derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 472-54-8 [smolecule.com]
- 6. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antigonadotropic activity of a 19-nor-progesterone derivative is exerted both at the hypothalamic and pituitary levels in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antigonadotropic activity of progestins (19-nortestosterone and this compound derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 19-Norprogesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Norprogesterone (19-norpregn-4-ene-3,20-dione) is a potent synthetic steroidal progestin, structurally analogous to the endogenous hormone progesterone but lacking the C19 methyl group.[1] This modification significantly enhances its progestogenic activity, making it four to eight times more potent than progesterone in some assays.[1] First synthesized in 1944, this compound has been pivotal in the development of hormonal contraceptives and therapies.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, its biological mechanism of action, and detailed experimental protocols for its characterization and study.
Physicochemical Properties
The removal of the angular methyl group at the C-10 position distinguishes this compound from its parent compound, progesterone, leading to altered physical and biological characteristics.[1]
Data Summary
The key quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | [1] |
| Molecular Formula | C₂₀H₂₈O₂ | [1] |
| Molecular Weight | 300.44 g/mol | [1] |
| CAS Number | 472-54-8 | [1] |
| Appearance | Off-white powder | [2] |
| Melting Point | 144 to 145 °C (291 to 293 °F) | [1] |
| Boiling Point | 381.66°C (rough estimate) | [2] |
| Water Solubility | 36.1 mg/L (at 37 °C) | [2] |
| Vapor Pressure | 3.38 x 10⁻⁸ mmHg (at 25°C) | [2] |
Synthesis and Characterization
The journey of this compound began with its first synthesis in 1944 by Maximilian Ehrenstein through the degradation of strophanthidin, which produced a mixture of stereoisomers.[1] A refined synthesis yielding a pure, crystalline compound was later developed in 1951 by a team including Carl Djerassi.[1] Modern synthetic routes often start from estrone.[3] One general approach involves the conversion of a 19-hydroxy-3-keto-Δ⁴-steroid with a secondary amine to form a 19-nor-3,5-diene-3-amine, which is then hydrolyzed to the corresponding 19-nor-3-keto-Δ⁴-steroid.[4]
Experimental Protocols for Characterization
Accurate characterization is critical for confirming the identity and purity of synthesized this compound. Below are detailed methodologies for standard analytical techniques.
NMR spectroscopy is essential for the structural elucidation of this compound, confirming the absence of the C19 methyl group and verifying the overall steroid backbone.
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and assign peaks based on expected chemical shifts and coupling constants for the steroid structure.
-
IR spectroscopy is used to identify the key functional groups present in the this compound molecule, specifically the ketone groups and the carbon-carbon double bond.
-
Objective: To identify characteristic vibrational frequencies of functional groups.
-
Methodology:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the this compound sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly onto the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal before running the sample.
-
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks include:
-
~1700 cm⁻¹ (C=O stretch, acetyl group at C17).
-
~1665 cm⁻¹ (C=O stretch, conjugated ketone at C3).
-
~1615 cm⁻¹ (C=C stretch, conjugated alkene in A-ring).
-
-
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, further confirming its structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for analyzing steroids.[5][6]
-
Objective: To confirm the molecular weight and obtain fragmentation data.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan to detect the molecular ion [M+H]⁺. Follow with product ion scan (tandem MS) of the parent ion to obtain fragmentation patterns. For quantification, Scheduled Multiple Reaction Monitoring (MRM) can be used.[5]
-
Expected Ion: [C₂₀H₂₈O₂ + H]⁺ at m/z 301.2.
-
-
Data Analysis: Analyze the mass spectrum to confirm the molecular weight corresponding to the molecular formula C₂₀H₂₈O₂. Interpret the fragmentation pattern to ensure it is consistent with the known structure of this compound.
-
Biological Activity and Signaling Pathways
This compound exerts its biological effects primarily through interaction with nuclear steroid receptors, leading to the regulation of gene expression.[7]
Mechanism of Action
The primary mechanism of action for this compound involves binding to and activating the Progesterone Receptor (PR) .[8] This interaction initiates a cascade of events leading to changes in gene transcription in target tissues.[7]
Additionally, unlike progesterone which is an antagonist of the Mineralocorticoid Receptor (MR) , this compound acts as a partial agonist.[1][9] This activity can lead to mineralocorticoid effects such as sodium retention.[1][10] The affinity of this compound for the rat MR is approximately 47% of that of aldosterone.[1][11] Its derivatives are often designed to reduce this MR affinity while maintaining high progestogenic potency.[11][12]
Signaling Pathway Visualization
The classical genomic signaling pathway for progestins like this compound involves receptor dimerization, nuclear translocation, and binding to specific DNA sequences.
Experimental Protocols: Biological Activity
Evaluating the biological activity of this compound and its derivatives involves both in vitro and in vivo assays.
Progesterone Receptor Competitive Binding Assay
This in vitro assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.
-
Objective: To determine the relative binding affinity (e.g., IC₅₀, Ki) of this compound for the Progesterone Receptor (PR).
-
Principle: This is a competitive assay where the unlabeled test compound (this compound) competes with a labeled ligand (e.g., fluorescently-labeled progesterone) for binding to the PR Ligand-Binding Domain (LBD). Displacement of the labeled ligand is measured, often via fluorescence polarization.[13][14]
-
Methodology (Fluorescence Polarization-based):
-
Reagents & Materials:
-
Recombinant human PR-LBD.
-
Fluorescently labeled progesterone ligand ("tracer").
-
Assay Buffer (e.g., phosphate buffer with BSA).
-
Test Compound: this compound, serially diluted in assay buffer/DMSO.
-
Control Compounds: Progesterone (positive control), vehicle (negative control).
-
Low-volume, black, 384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.[13]
-
-
Procedure:
-
Add 5 µL of serially diluted this compound, controls, or vehicle to the wells of the microplate.
-
Prepare a premix of PR-LBD and the fluorescent tracer in assay buffer at 2x the final desired concentration.
-
Add 5 µL of the PR-LBD/tracer premix to each well. The final volume should be 10 µL.
-
Gently mix the plate on a shaker for 1 minute.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the fluorescence polarization (FP) on a compatible plate reader at the appropriate excitation and emission wavelengths for the tracer.
-
-
Data Analysis:
-
High FP values indicate the tracer is bound to the receptor. Low FP values indicate displacement by the test compound.
-
Plot the FP signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of this compound required to displace 50% of the labeled ligand.
-
-
Clauberg Assay (In Vivo)
Historically, the Clauberg assay was the standard method for assessing progestational activity in vivo.[1] It measures the ability of a compound to induce endometrial proliferation in immature female rabbits primed with estrogen.
-
Objective: To determine the in vivo progestational potency of this compound.
-
Methodology:
-
Animal Model: Immature female rabbits.
-
Procedure:
-
Priming: Prime the rabbits with daily injections of an estrogen (e.g., estradiol benzoate) for approximately 6 days to stimulate endometrial growth.
-
Treatment: Following estrogen priming, administer the test compound (this compound) daily for 5 days.
-
Endpoint: Euthanize the animals and perform a hysterectomy.
-
Evaluation: Histologically examine the uterine sections. The degree of glandular proliferation and differentiation of the endometrium is scored (e.g., on the McPhail scale).
-
-
Data Analysis: Compare the endometrial response score for this compound to that of a standard (progesterone) to determine its relative potency. Studies have shown this compound to be 4- to 8-fold more potent than progesterone in this assay.[1]
-
Experimental and Analytical Workflow
The development and characterization of a synthetic steroid like this compound follows a logical workflow from synthesis to biological validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The antigonadotropic activity of progestins (19-nortestosterone and this compound derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3655649A - Process for the preparation of 19-norsteroids - Google Patents [patents.google.com]
- 5. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 6. WO2023076509A1 - Methods and systems for measuring progesterone metabolites - Google Patents [patents.google.com]
- 7. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 472-54-8 [smolecule.com]
- 9. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Extinction of mineralocorticoid effects in this compound derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
An In-depth Technical Guide on the Mechanism of Action of 19-Norprogesterone on Progesterone Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norprogesterone, a synthetic progestin, is a close structural analog of the endogenous steroid hormone progesterone, differing by the absence of a methyl group at the C-19 position. This structural modification significantly enhances its progestational activity, making it a potent agonist of the progesterone receptor (PR). This technical guide provides a comprehensive overview of the mechanism of action of this compound on progesterone receptors, detailing its binding affinity, receptor activation, downstream signaling pathways, and the experimental methodologies used to elucidate these processes.
Binding Affinity and Specificity
This compound exhibits a high binding affinity for the progesterone receptor, often reported to be several times greater than that of progesterone itself. This increased affinity is a key factor in its enhanced potency as a progestogen. While specific quantitative binding data such as Ki or IC50 values for this compound are not consistently available in the literature, comparative studies consistently demonstrate its high affinity.
In addition to its high affinity for the progesterone receptor, this compound also interacts with other steroid receptors, most notably the mineralocorticoid receptor (MR), where it acts as an agonist. This contrasts with progesterone, which is an antagonist at the MR.[1][2] This off-target activity is a critical consideration in its pharmacological profile. Derivatives of this compound have been synthesized to improve oral bioavailability and reduce mineralocorticoid activity.[3]
Table 1: Comparative Binding Affinity of this compound and Related Steroids
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Progesterone | IC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | Progesterone Receptor (PR) | 4-8 fold higher activity | Data not available | [4] |
| Progesterone | Progesterone Receptor (PR) | 100% | 7.74 | [5] |
| 10-ethenyl-19-norprogesterone | Progesterone Receptor (PR) | 12.9% (vs. Progesterone) | 60.1 | [5] |
| This compound | Mineralocorticoid Receptor (MR) | ~3-fold higher than Progesterone | Data not available | [2] |
| Progesterone | Mineralocorticoid Receptor (MR) | Lower than this compound | Data not available |[2] |
Note: The available quantitative data for this compound is limited. Much of the information is presented as relative affinities compared to progesterone.
Progesterone Receptor Activation and Downstream Signaling
As a potent agonist, this compound activates the progesterone receptor, initiating a cascade of molecular events that lead to changes in gene expression. The canonical pathway for progesterone receptor activation is as follows:
-
Ligand Binding: this compound diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs) and facilitating receptor dimerization.
-
Nuclear Translocation and DNA Binding: The ligand-receptor dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators: The activated receptor complex recruits a suite of co-activator proteins. These co-activators, such as members of the steroid receptor co-activator (SRC) family (e.g., SRC-1, SRC-2), possess histone acetyltransferase (HAT) activity or recruit other proteins with this function.[6] This leads to chromatin remodeling, making the DNA more accessible for transcription.
-
Transcriptional Activation: The assembled complex of the receptor, co-activators, and general transcription factors recruits RNA polymerase II to the promoter, initiating the transcription of target genes.[7]
While specific co-activators recruited by the this compound-PR complex have not been extensively studied, the general mechanism is believed to be similar to that of progesterone, involving the recruitment of SRC family members.[8] The specific cellular context and the array of available co-regulators can influence the transcriptional output.
Figure 1: Canonical signaling pathway of this compound via the progesterone receptor.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the interaction of ligands like this compound with the progesterone receptor.
Progesterone Receptor Competitive Binding Assay (Radioligand-based)
This assay determines the relative binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the progesterone receptor.
Materials:
-
Receptor Source: Cytosolic fraction from tissues or cells expressing the progesterone receptor (e.g., T47D human breast cancer cells).
-
Radioligand: Tritiated progesterone ([³H]-progesterone) or a synthetic progestin like [³H]-R5020.
-
Test Compound: this compound.
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, pH 7.4).
-
Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic extract from the chosen cell or tissue source. Determine the protein concentration of the extract.
-
Assay Setup: In a series of microcentrifuge tubes, add a constant amount of the receptor preparation and a fixed concentration of the radioligand.
-
Competition: Add increasing concentrations of unlabeled this compound (or progesterone as a standard). Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled progesterone).
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separation of Bound and Free Ligand: Add DCC suspension to each tube, incubate for a short period (e.g., 10 minutes) at 4°C, and then centrifuge to pellet the charcoal-bound free radioligand.
-
Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand competitive binding assay.
Progesterone Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.
Materials:
-
Cell Line: A suitable cell line that expresses the progesterone receptor (e.g., T47D) or a cell line co-transfected with a PR expression vector.
-
Reporter Plasmid: A plasmid containing a progesterone response element (PRE) linked to a reporter gene, such as firefly luciferase.
-
Control Plasmid: A plasmid expressing a second reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection Reagent.
-
Test Compound: this compound.
-
Luciferase Assay Reagents.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the PRE-luciferase reporter plasmid and the control plasmid.
-
Hormone Deprivation: After transfection, culture the cells in a hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) for 24-48 hours to reduce basal receptor activity.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay: Measure the activity of both firefly and Renilla luciferase in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).[9][10]
Figure 3: Workflow for a progesterone receptor transcriptional activation assay.
Target Gene Regulation
Upon activation by this compound, the progesterone receptor regulates the expression of a wide array of target genes involved in various physiological processes, particularly in the female reproductive tract. While a comprehensive list of genes specifically regulated by this compound is not well-defined, it is expected to largely overlap with those regulated by progesterone. These genes play roles in:
-
Cell Cycle Control: Progestins can influence the expression of cyclins and cyclin-dependent kinase inhibitors, thereby regulating cell proliferation.[11]
-
Apoptosis: Progesterone and its analogs can modulate the expression of pro- and anti-apoptotic genes.
-
Signal Transduction: PR activation can influence other signaling pathways, such as the MAPK and PI3K/Akt pathways.[7]
-
Uterine Receptivity and Implantation: In the endometrium, progestins regulate genes essential for preparing the uterus for embryo implantation.
It is important to note that the specific set of genes regulated can be cell-type and context-dependent, influenced by the presence of other transcription factors and co-regulators.
Conclusion
This compound is a potent synthetic progestin that acts as a strong agonist of the progesterone receptor. Its enhanced activity, relative to progesterone, is attributed to its higher binding affinity for the receptor. The mechanism of action follows the classical pathway of nuclear receptor activation, involving ligand binding, receptor dimerization, nuclear translocation, and the recruitment of co-activators to regulate the transcription of target genes. While the broad strokes of its mechanism are understood, further research is needed to delineate the specific quantitative aspects of its interaction with the progesterone receptor, the precise co-regulator complexes it recruits, and its unique target gene profile compared to other progestins. This will provide a more complete understanding of its pharmacological effects and potential therapeutic applications.
References
- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progesterone and Glucocorticoid Receptors Recruit Distinct Coactivator Complexes and Promote Distinct Patterns of Local Chromatin Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone action in human tissues: regulation by progesterone receptor (PR) isoform expression, nuclear positioning and coregulator expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. Differential Regulation of Progesterone Receptor-Mediated Transcription by CDK2 and DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
The Endocrine Disruptor: A Technical Guide to the Biological Role of 19-Norprogesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Norprogesterone, a synthetic progestin structurally analogous to progesterone but lacking the C19 methyl group, exhibits a unique and potent profile of activity within the endocrine system. First synthesized in 1944, it has demonstrated significantly higher progestational potency than its parent compound. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its mechanism of action, receptor binding affinities, and its profound effects on the hypothalamic-pituitary-gonadal (HPG) axis. This document consolidates quantitative data, outlines key experimental methodologies, and visualizes the intricate signaling pathways influenced by this potent synthetic steroid.
Introduction
This compound, also known as 19-norpregn-4-ene-3,20-dione, is a pivotal molecule in the study of steroid hormone action and the development of progestational agents.[1][2] Its enhanced biological activity compared to progesterone has spurred extensive research into its derivatives, leading to the development of clinically significant compounds used in contraception and hormone replacement therapy.[1][2] Understanding the core biological principles of this compound is therefore essential for researchers and professionals in endocrinology and drug development.
Mechanism of Action
The primary mechanism of action of this compound is its function as a potent agonist of the progesterone receptor (PR).[3][4] Upon binding to the PR in target tissues, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression. This activity underlies its significant progestational effects.
Beyond its progestogenic activity, this compound is a notable mineralocorticoid agonist, a characteristic that starkly contrasts with the mineralocorticoid antagonist properties of progesterone.[1][2] This agonist activity at the mineralocorticoid receptor (MR) can lead to effects such as sodium retention. Furthermore, this compound exhibits antigonadotropic activity by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]
Receptor Binding Affinity and Progestational Potency
The enhanced biological activity of this compound is a direct consequence of its binding affinities for various steroid receptors. The absence of the C19 methyl group significantly alters its interaction with these receptors compared to progesterone.
Quantitative Data on Receptor Binding and Potency
| Parameter | This compound | Progesterone | Aldosterone | Notes | References |
| Progesterone Receptor (PR) Affinity | High | Moderate | - | While specific Ki values for this compound are not readily available, it is consistently reported to have a high affinity for the PR. Its derivative, Nomegestrol Acetate (NOMAC), has a Ki of 22.8 nM for the rat uterine PR. | [3][5][6] |
| Progestational Potency (Clauberg Assay) | 4 to 8 times more potent | 1x | - | Measured in rabbits, this assay assesses the progestational effect on the uterine endometrium. | [2] |
| Mineralocorticoid Receptor (MR) Affinity | ~3-fold higher affinity | 1x | - | Compared to progesterone. | [1][2] |
| Mineralocorticoid Receptor (MR) Relative Binding Affinity | 47% | - | 100% | Relative to aldosterone for the rat MR. | [2] |
| Glucocorticoid Receptor (GR) Affinity | ~3-fold higher affinity | 1x | - | Compared to progesterone. | [1][2] |
| Androgen Receptor (AR) Affinity | Low/Negligible | Low | - | Studies on this compound derivatives indicate minimal to no androgenic activity. | [1][5] |
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to characterize the activity of this compound.
Competitive Progesterone Receptor Binding Assay
This in vitro assay determines the affinity of a test compound for the progesterone receptor.
-
Principle: A radiolabeled progestin (e.g., ³H-ORG 2058) is incubated with a preparation of progesterone receptors (e.g., from rat uterine cytosol). The test compound (this compound) is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. From this, the inhibitory constant (Ki) can be calculated.
-
General Protocol:
-
Preparation of Receptor Source: Uteri from estrogen-primed immature female rats are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the progesterone receptors.
-
Incubation: Aliquots of the cytosol are incubated with a fixed concentration of the radiolabeled progestin and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: At equilibrium, the bound and free radiolabeled ligands are separated. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration to determine the IC50 value.
-
Clauberg Assay for Progestational Activity
This in vivo bioassay measures the progestational effect of a substance on the uterine endometrium of immature rabbits.
-
Principle: Immature female rabbits are first primed with estrogen to induce endometrial proliferation. Subsequently, the test compound is administered, and its ability to induce a secretory transformation of the endometrium is assessed histologically.
-
General Protocol:
-
Estrogen Priming: Immature female rabbits (typically weighing 600-800g) are treated with daily subcutaneous injections of estradiol for several consecutive days.
-
Progestin Administration: Following estrogen priming, the test compound (this compound) is administered daily for a set period (e.g., 5 days).
-
Tissue Collection and Processing: The rabbits are euthanized, and their uteri are removed, fixed in formalin, and processed for histological examination.
-
Histological Evaluation: Uterine sections are stained (e.g., with hematoxylin and eosin) and examined microscopically for the degree of endometrial proliferation and glandular development, which is scored on a standardized scale.
-
Adrenalectomized Rat Urinary K+/Na+ Bioassay for Mineralocorticoid Activity
This in vivo assay assesses the mineralocorticoid activity of a compound by measuring its effect on urinary sodium and potassium excretion in adrenalectomized rats.
-
Principle: Adrenalectomized rats lack endogenous mineralocorticoids and therefore excrete high levels of sodium and retain potassium. Administration of a mineralocorticoid agonist will reverse this effect, causing sodium retention and potassium excretion, thus decreasing the urinary Na+/K+ ratio.
-
General Protocol:
-
Animal Preparation: Male rats are adrenalectomized and allowed to recover. They are typically maintained on saline to compensate for sodium loss.
-
Experimental Procedure: On the day of the experiment, the rats are hydrated, and a baseline urine sample is collected. The test compound (this compound) is then administered (e.g., by subcutaneous injection).
-
Urine Collection: Urine is collected over a defined period following administration of the test compound.
-
Electrolyte Measurement: The concentrations of sodium and potassium in the urine samples are measured using a flame photometer or ion-selective electrodes.
-
Data Analysis: The urinary Na+/K+ ratio is calculated for each animal and compared between treatment groups. A decrease in the ratio indicates mineralocorticoid agonist activity.
-
Signaling Pathways and Antigonadotropic Effects
This compound exerts a potent antigonadotropic effect by suppressing the release of LH and FSH from the anterior pituitary. This action is mediated through both hypothalamic and direct pituitary mechanisms.
Hypothalamic Regulation of GnRH
Progesterone receptors are expressed in hypothalamic neurons, including kisspeptin-neurokinin B-dynorphin (KNDy) neurons in the arcuate nucleus. By acting on these neurons, this compound can modulate the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which is the primary driver of LH and FSH secretion from the pituitary. It is believed that progestins slow the frequency of the GnRH pulse generator.
Direct Pituitary Action
Progesterone receptors are also present in the gonadotroph cells of the anterior pituitary. This compound can act directly on these cells to inhibit the transcription of the LHβ and FSHβ subunit genes, thereby reducing the synthesis and release of these gonadotropins.
Structure-Activity Relationships
The structural modifications of this compound have profound effects on its biological activity. For instance, the addition of a 17α-hydroxyl group dramatically decreases both its affinity for the progesterone receptor and its progestational activity.[3] However, further modifications, such as the addition of a methyl group at C6 and acetylation of the 17α-hydroxyl group (as in Nomegestrol Acetate), can restore and even enhance its progestational potency while reducing its mineralocorticoid effects.
Conclusion
This compound is a potent synthetic progestin with a complex and clinically relevant biological profile. Its high affinity for the progesterone receptor, coupled with its significant mineralocorticoid agonist activity and potent antigonadotropic effects, distinguishes it from endogenous progesterone. The insights gained from studying this compound have been instrumental in the design of newer, more selective progestins with improved therapeutic profiles. A thorough understanding of its interactions within the endocrine system remains a cornerstone for innovation in reproductive medicine and the development of novel hormonal therapies.
References
- 1. Nomegestrol acetate - Wikipedia [en.wikipedia.org]
- 2. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of new 19 nor progesterone derivatives with progestagen, mineralocorticoid and glucocorticoid cytosolic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural and Functional Differences Between 19-Norprogesterone and Progesterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of 19-Norprogesterone and its parent compound, progesterone. We will explore the fundamental structural distinctions, their impact on receptor binding and biological activity, and the experimental protocols used to elucidate these differences.
Core Structural Differences
Progesterone is a 21-carbon steroid hormone essential for the regulation of the menstrual cycle and pregnancy. This compound, as its name suggests, is a synthetic steroidal progestin that differs from progesterone by a single, critical structural modification: the absence of the C19 methyl group attached to the C10 position of the steroid's A-ring.[1][2]
This seemingly minor alteration—the removal of one carbon and three hydrogen atoms—has profound implications for the molecule's three-dimensional shape, flexibility, and interaction with steroid receptors.
Physicochemical Properties
The removal of the C19 methyl group reduces the molecular weight of this compound to 300.44 g/mol from progesterone's 314.46 g/mol .[2] This structural change also subtly alters the molecule's steric profile, which in turn influences its binding affinity for various steroid receptors.
| Property | Progesterone | This compound |
| Chemical Formula | C21H30O2 | C20H28O2[3] |
| Molar Mass | 314.46 g/mol | 300.44 g/mol [3] |
| Core Structural Feature | Contains a C19 methyl group at the C10 position | Lacks the C19 methyl group[1] |
Comparative Receptor Binding and Biological Activity
The primary mechanism of action for both progesterone and this compound is through binding to and activating the progesterone receptor (PR), a nuclear transcription factor.[4] However, the structural differences between the two molecules lead to significant variations in their binding affinities and activities at the PR and other steroid receptors.
Progesterone Receptor (PR)
This compound is a potent progestogen, exhibiting a high affinity for the progesterone receptor.[5] In fact, studies have shown that this compound possesses 4 to 8 times the progestogenic activity of progesterone in the Clauberg assay, a classic in vivo measure of progestational effect.[1] This enhanced activity is attributed to the altered conformation of the A-ring, which allows for a more favorable interaction with the PR's ligand-binding domain.
Mineralocorticoid Receptor (MR)
A key differentiator between the two compounds is their activity at the mineralocorticoid receptor. Progesterone is an antagonist of the MR. In contrast, this compound acts as a partial agonist at the MR, which can lead to mineralocorticoid effects such as sodium retention.[1][2] this compound has been found to have a 3-fold higher affinity for the MR compared to progesterone.[2]
Other Steroid Receptors
Progestins can sometimes exhibit off-target binding to other steroid receptors, such as the androgen receptor (AR) and glucocorticoid receptor (GR). Derivatives of this compound, such as nomegestrol acetate, are considered "pure" progestins because they bind almost exclusively to the PR with minimal interaction with other steroid receptors.[6] This specificity is a desirable trait in drug development to minimize androgenic and other side effects.[7][8]
| Receptor | Progesterone Activity | This compound Activity |
| Progesterone Receptor (PR) | Agonist | Potent Agonist (4-8x more active)[1] |
| Mineralocorticoid Receptor (MR) | Antagonist | Partial Agonist[1][2] |
| Androgen Receptor (AR) | Minimal | Minimal (derivatives are highly specific for PR)[6] |
| Estrogen Receptor (ER) | Inactive | Inactive[9] |
Signaling Pathways
The primary signaling pathway for both progesterone and this compound is the classical genomic pathway involving the nuclear progesterone receptor.
Upon binding to its ligand in the cytoplasm, the progesterone receptor dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[10] In the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[10][11] This genomic signaling is the primary mechanism through which progestins exert their physiological effects.[10] Non-genomic, rapid signaling pathways involving membrane-associated PRs and kinase cascades have also been described.[12]
Experimental Protocols
The characterization and comparison of progesterone and this compound rely on a suite of in vitro and in vivo assays.
Competitive Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the relative binding affinity (RBA) or inhibition constant (Ki) of this compound for the progesterone receptor, relative to progesterone.
Methodology:
-
Preparation of Receptor Source: A source of progesterone receptors is prepared, typically from tissue homogenates (e.g., rabbit uterus cytosol) or cell lines engineered to express the receptor.[5]
-
Radioligand: A radiolabeled progestin (e.g., ³H-promegestone) is used as a tracer.
-
Competition: A constant amount of the receptor preparation and the radioligand are incubated in a series of tubes.
-
Test Compound Addition: Increasing concentrations of unlabeled progesterone (as the reference compound) or this compound (as the test compound) are added to the tubes.[13]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated (e.g., by dextran-coated charcoal or filtration).
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.[13]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the Ki or RBA.
Clauberg Assay (In Vivo)
This is a classical bioassay to determine the progestational activity of a compound.
Objective: To measure the in vivo progestogenic effect of this compound compared to progesterone.
Methodology:
-
Animal Model: Immature female rabbits are used.
-
Priming: The rabbits are primed with estrogen for several days to induce endometrial proliferation.
-
Administration of Test Compound: Following estrogen priming, the rabbits are administered the test compound (progesterone or this compound) daily for a set period (typically 5 days).
-
Tissue Collection: The animals are euthanized, and their uteri are collected.
-
Histological Analysis: The uterine tissue is histologically examined for progestational changes, specifically the degree of glandular proliferation and arborization of the endometrium.
-
Scoring: The endometrial response is scored on a scale (e.g., McPhail scale), and the activity of the test compound is compared to that of progesterone.[1]
Conclusion
The removal of the C19 methyl group from the progesterone scaffold to create this compound results in a molecule with significantly enhanced progestogenic activity. This is a direct consequence of altered receptor binding affinity. However, this structural modification also changes the compound's activity at the mineralocorticoid receptor, shifting it from an antagonist to a partial agonist. The high potency and receptor specificity of this compound and its derivatives have made them foundational in the development of modern synthetic progestins used in contraception and hormone therapy.[1][7] Understanding these fundamental structure-activity relationships is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 472-54-8 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Lack of estrogenic potential of progesterone- or 19-nor-progesterone-derived progestins as opposed to testosterone or 19-nor-testosterone derivatives on endometrial Ishikawa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 13. uwyo.edu [uwyo.edu]
Unveiling the Mineralocorticoid Agonist Properties of 19-Norprogesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mineralocorticoid agonist effects of 19-norprogesterone, a synthetic progestin. In contrast to its parent compound, progesterone, which acts as a mineralocorticoid antagonist, this compound demonstrates clear agonist activity at the mineralocorticoid receptor (MR). This document synthesizes the available quantitative data on its receptor binding affinity and in vivo physiological effects on electrolyte balance and blood pressure. Detailed experimental methodologies for assessing mineralocorticoid activity are provided, alongside visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation.
Introduction
This compound, a derivative of progesterone lacking the C19 methyl group, exhibits a significantly altered pharmacological profile at the mineralocorticoid receptor (MR). While progesterone is known for its antagonistic effects on the MR, leading to natriuresis, this compound acts as a full mineralocorticoid agonist[1][2]. This shift in activity has significant implications for its potential physiological and pathological roles, including sodium retention and hypertension[3][4][5]. This guide delves into the technical details of this compound's mineralocorticoid effects, presenting key data, experimental protocols, and mechanistic diagrams to serve as a resource for researchers in pharmacology and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the mineralocorticoid activity of this compound.
Table 1: Mineralocorticoid Receptor Binding Affinity of this compound
| Compound | Receptor | Relative Binding Affinity (Aldosterone = 100%) | Fold Increase vs. Progesterone | Source |
| This compound | Rat Renal Cytosolic MR | 47% | ~3-fold | [2][5][6] |
| Progesterone | Rat Renal Cytosolic MR | ~16% | - | [1][2] |
Table 2: In Vivo Mineralocorticoid Potency of this compound in Rats
| Compound | Bioassay | Relative Potency (Aldosterone = 100%) | Key Effects | Source |
| This compound | Adrenalectomized Rat Bioassay | 2.5% | Antinatriuretic, Kaliuretic | [3][4] |
| This compound | Mononephrectomized, Salt-Loaded Rats | - | Enhanced saline consumption, Severe hypertension | [3][4][7][8] |
Signaling Pathway
The mineralocorticoid agonist effect of this compound is mediated through the classical mineralocorticoid receptor signaling pathway. The following diagram illustrates this process.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the mineralocorticoid agonist effects of this compound.
Mineralocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the mineralocorticoid receptor.
Methodology:
-
Preparation of Cytosol:
-
Adrenalectomized male Sprague-Dawley rats are used to minimize endogenous adrenal steroids.
-
Kidneys are perfused with ice-cold saline and homogenized in a buffer containing sucrose, molybdate, and protease inhibitors.
-
The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the MR.
-
-
Competitive Binding Assay:
-
A constant concentration of radiolabeled aldosterone (e.g., [³H]-aldosterone) is incubated with the kidney cytosol.
-
Increasing concentrations of unlabeled this compound (or other competitors) are added to the incubation mixture.
-
The mixture is incubated at 4°C to reach equilibrium.
-
Bound and free radioligand are separated using dextran-coated charcoal, which adsorbs the free radioligand.
-
The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) for this compound is calculated using the Cheng-Prusoff equation.
-
Adrenalectomized Rat Bioassay for Mineralocorticoid Activity
Objective: To assess the in vivo mineralocorticoid (sodium-retaining and potassium-excreting) activity of this compound.
Methodology:
-
Animal Model:
-
Male adrenalectomized rats are used to eliminate the influence of endogenous mineralocorticoids.
-
Animals are maintained on a sodium-deficient diet and provided with saline drinking water.
-
-
Experimental Procedure:
-
Rats are administered a saline load orally or via gavage to ensure adequate urine flow.
-
The test compound (this compound) or vehicle control is administered subcutaneously or intraperitoneally.
-
Urine is collected over a defined period (e.g., 4-6 hours) in metabolic cages.
-
-
Sample Analysis:
-
Urine volume is measured.
-
Urinary concentrations of sodium (Na⁺) and potassium (K⁺) are determined using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
The urinary Na⁺/K⁺ ratio is calculated for each animal.
-
A decrease in the Na⁺/K⁺ ratio compared to the vehicle-treated group indicates mineralocorticoid agonist activity.
-
Dose-response curves can be generated to determine the relative potency compared to a standard mineralocorticoid like aldosterone.
-
Induction of Hypertension in Mononephrectomized, Salt-Loaded Rats
Objective: To evaluate the long-term effects of this compound on blood pressure.
Methodology:
-
Animal Model:
-
Rats undergo unilateral nephrectomy (mononephrectomy) to sensitize them to the hypertensive effects of mineralocorticoids.
-
Animals are provided with 1% saline solution as their sole drinking fluid.
-
-
Treatment:
-
Blood Pressure Measurement:
-
Systolic blood pressure is measured at regular intervals using a non-invasive tail-cuff method.
-
For continuous and more accurate measurements, radiotelemetry implants can be used.
-
-
Data Analysis:
-
Changes in blood pressure over time are compared between the this compound-treated group and a vehicle-treated control group.
-
A significant and sustained increase in blood pressure in the treated group indicates a hypertensive effect.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the comprehensive evaluation of the mineralocorticoid activity of a test compound like this compound.
Discussion and Conclusion
The evidence strongly supports the classification of this compound as a mineralocorticoid agonist. Its increased affinity for the mineralocorticoid receptor compared to progesterone translates into potent in vivo effects on sodium retention and blood pressure in rat models[1][2][3][4][6]. It is important to note that some studies have reported a lack of mineralocorticoid activity in other species or experimental models, such as the toad bladder and in sheep, suggesting potential species-specific differences in metabolism or receptor interaction[9][10].
The structural change from progesterone to this compound, specifically the removal of the C19 methyl group, fundamentally alters its interaction with the mineralocorticoid receptor, converting an antagonist into a full agonist[1][2]. This highlights a critical structure-activity relationship for steroid interactions with the MR.
For researchers and drug development professionals, the mineralocorticoid agonist properties of this compound and its derivatives warrant careful consideration. The methodologies and data presented in this guide provide a framework for the continued investigation of this and other novel steroid compounds, aiding in the prediction and understanding of their potential physiological and pharmacological effects. Further research is warranted to elucidate the precise molecular interactions responsible for this switch in activity and to explore the full spectrum of its physiological consequences in different biological systems.
References
- 1. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 6. droracle.ai [droracle.ai]
- 7. iworx.com [iworx.com]
- 8. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 19-Norprogesterone: Molecular Properties, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 19-Norprogesterone, a synthetic progestin, detailing its molecular characteristics, mechanisms of action, and relevant experimental protocols.
Core Molecular and Physicochemical Data
This compound, a derivative of progesterone, is distinguished by the absence of the C19 methyl group. This structural modification significantly influences its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₂ | [1][2][3] |
| Molecular Weight | 300.44 g/mol | [1][2][3] |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
| CAS Number | 472-54-8 | [1] |
Signaling Pathways and Mechanism of Action
This compound primarily exerts its biological effects through two nuclear receptor signaling pathways: the Progesterone Receptor (PR) pathway, where it acts as a potent agonist, and the Mineralocorticoid Receptor (MR) pathway, where it functions as a partial agonist.
Progesterone Receptor (PR) Signaling Pathway
As a potent progestogen, this compound binds to the Progesterone Receptor with high affinity.[2] This interaction initiates a cascade of events leading to the regulation of target gene expression. The general mechanism involves the receptor's dimerization, translocation to the nucleus, and binding to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This recruitment of co-activators or co-repressors modulates the transcription of genes involved in various physiological processes, including the menstrual cycle and pregnancy.
Mineralocorticoid Receptor (MR) Signaling Pathway
Unlike progesterone, which is an antagonist of the Mineralocorticoid Receptor, this compound acts as a partial agonist.[2] This agonistic activity leads to the activation of the MR signaling pathway, which is primarily involved in the regulation of electrolyte and water balance. Upon binding, the receptor complex translocates to the nucleus and binds to Mineralocorticoid Response Elements (MREs), influencing the transcription of genes that control sodium and potassium transport, such as the epithelial sodium channel (ENaC). This can result in physiological effects like sodium retention.[2]
Experimental Protocols
This section details key experimental methodologies for investigating the bioactivity of this compound.
Progesterone and Mineralocorticoid Receptor Binding Assay
A competitive binding assay is employed to determine the affinity of this compound for its receptors.
Methodology:
-
Preparation of Receptor Source: A cytosolic fraction containing the receptor of interest (PR or MR) is prepared from target tissues (e.g., rat uterus for PR, rat kidney for MR) or from cells overexpressing the human receptor.
-
Radioligand Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-aldosterone for MR) is incubated with the receptor preparation.
-
Competition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by dextran-coated charcoal). The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated to represent the binding affinity.
Reporter Gene Assay for Transcriptional Activation
This assay quantifies the ability of this compound to activate gene expression through PR or MR.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is co-transfected with an expression vector for the human Progesterone Receptor or Mineralocorticoid Receptor and a reporter vector. The reporter vector contains a reporter gene (e.g., luciferase) under the control of a promoter with multiple copies of either Progesterone Response Elements (PREs) or Mineralocorticoid Response Elements (MREs).
-
Compound Treatment: The transfected cells are treated with a range of concentrations of this compound.
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ value (the concentration of this compound that elicits a half-maximal response) is calculated to determine the potency of the compound as a transcriptional activator.
In Vivo Assay for Mineralocorticoid Activity
The mineralocorticoid activity of this compound can be assessed in vivo by measuring its effect on urinary electrolyte excretion in adrenalectomized rats.
Methodology:
-
Animal Model: Male rats are adrenalectomized to remove endogenous sources of mineralocorticoids and glucocorticoids.
-
Compound Administration: The adrenalectomized rats are administered with this compound or a vehicle control.
-
Urine Collection: Urine is collected over a specified period (e.g., 4 hours).
-
Electrolyte Analysis: The concentrations of sodium (Na⁺) and potassium (K⁺) in the urine samples are measured using a flame photometer or ion-selective electrodes.
-
Data Analysis: The urinary Na⁺/K⁺ ratio is calculated. A decrease in this ratio, indicating sodium retention and potassium excretion, is indicative of mineralocorticoid activity. The potency of this compound can be compared to that of a standard mineralocorticoid like aldosterone.
References
- 1. Transcriptional regulation of genes related to progesterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 19-Norprogesterone: IUPAC Nomenclature, Physicochemical Properties, and Biological Activity
Abstract: This technical guide provides a comprehensive overview of 19-Norprogesterone, a potent synthetic steroidal progestin. It details the compound's formal IUPAC nomenclature, physicochemical properties, and key synthetic pathways. The document elaborates on its distinct mechanisms of action, including its high-affinity binding to the progesterone receptor and its paradoxical partial agonism at the mineralocorticoid receptor, a feature that contrasts with the antagonistic action of natural progesterone. Furthermore, this guide discusses the compound's significant antigonadotropic effects and presents detailed methodologies for critical in vitro and in vivo assays used to characterize its activity. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the chemical and biological profile of this compound and its derivatives.
Introduction
This compound, also known by its systematic name 19-norpregn-4-ene-3,20-dione, is a foundational synthetic progestin that is structurally analogous to the endogenous hormone progesterone.[1] Its defining chemical feature is the absence of the C19 methyl group at the C-10 position of the steroid's core structure.[2] This seemingly minor modification profoundly enhances its biological activity. First synthesized in 1944, this compound was found to possess four to eight times the progestogenic potency of progesterone in seminal rabbit-based assays.[1] This discovery of potentiated activity in 19-nor steroids was a pivotal moment in medicinal chemistry, directly leading to the development of 19-nortestosterone derivatives like norethisterone and the subsequent introduction of the first hormonal contraceptives.[1] Beyond its potent progestogenic effects, this compound exhibits a unique pharmacological profile, including significant mineralocorticoid and antigonadotropic activities, making it a subject of continued interest in endocrinology and drug development.[1][3]
Chemical Identity and Physicochemical Properties
Nomenclature
The formal IUPAC name for this compound is (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one .[1][3]
Common synonyms and alternative names include:
Structural and Physical Data
The key physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory and research applications.
| Property | Value | Reference(s) |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | [1][3] |
| CAS Number | 472-54-8 | [1][3] |
| Molecular Formula | C₂₀H₂₈O₂ | [1][3][4] |
| Molecular Weight | 300.44 g/mol | [1][3][4] |
| Appearance | Off-white powder | [5] |
| Melting Point | 144-145 °C | [1][5] |
| Water Solubility | 36.1 mg/L (at 37 °C) | [5] |
Synthesis Overview
The synthesis of this compound has evolved since its inception. A prominent and historically significant method involves the Birch reduction of an aromatic precursor derived from estrone.[6] This classic route leverages the aromatic A-ring of an estrone derivative, which is reduced to a diene, followed by hydrolysis to yield the α,β-unsaturated ketone characteristic of this compound.[2][6]
Another important synthetic strategy involves the chemical transformation of 19-hydroxysteroids . These precursors can be converted to 19-nor-3,5-diene-3-amines (enamines), which are then hydrolyzed to form the final 19-norsteroid product.[7] This method provides a versatile pathway to various 19-nor compounds.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through interaction with intracellular steroid receptors, leading to genomic and non-genomic responses. Its activity profile is dominated by potent progestogenic, mineralocorticoid, and antigonadotropic effects.
Progestogenic Activity
The primary mechanism of this compound is its function as a potent agonist of the Progesterone Receptor (PR).[2] The removal of the C19 methyl group enhances its binding affinity for the PR compared to progesterone.[2] The classical signaling pathway is initiated by the binding of this compound to the PR in the cytoplasm. This event causes the dissociation of heat shock proteins, leading to receptor dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[8]
Mineralocorticoid Activity
A defining characteristic of this compound is its paradoxical effect on the Mineralocorticoid Receptor (MR). While progesterone is an MR antagonist, this compound acts as a potent partial agonist.[1][9] It has a threefold higher affinity for the MR than progesterone.[3][10] This agonist activity leads to classic mineralocorticoid effects, such as sodium and water retention, and can induce hypertension in animal models.[1][9] The signaling pathway mirrors that of other steroid receptors, involving ligand binding, nuclear translocation, and transcriptional regulation of target genes, such as those encoding subunits of the epithelial sodium channel (ENaC).[11]
Antigonadotropic Effects
This compound and its derivatives exhibit potent antigonadotropic activity, meaning they suppress the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland.[3][12] This action is exerted at both the hypothalamic level, by reducing the pulsatility of Gonadotropin-Releasing Hormone (GnRH), and directly at the pituitary level.[13] Studies have shown that progesterone receptors are expressed in the gonadotroph cells of the pituitary, providing a direct target for this compound's inhibitory action.[13] This dual inhibition effectively suppresses ovulation and reduces ovarian estradiol production.[13][14] This mechanism is central to the contraceptive efficacy of its derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly altered by chemical modifications. These changes affect receptor binding affinity and oral bioavailability, a key consideration for drug development.
| Modification | Resulting Compound | Effect on Receptor Affinity (vs. Aldosterone for MR) | Biological Consequence | Reference(s) |
| Parent Compound | This compound | MR Affinity: 47% | Potent progestogen, potent mineralocorticoid agonist. Poor oral activity. | [1][15] |
| 17α-hydroxylation | 17α-hydroxy-19-norprogesterone | MR Affinity: 13% | Dramatically reduced mineralocorticoid activity. | [1][15] |
| + 6-methylation & Δ⁶ double bond | Nomegestrol | MR Affinity: 1.2% | Further reduced mineralocorticoid activity. | [1][15] |
| + 17α-acetylation | Nomegestrol Acetate | MR Affinity: 0.23% | Mineralocorticoid activity is nearly abolished; retains potent progestogenic and antigonadotropic activity with improved oral bioavailability. | [1][15] |
Key Experimental Protocols
Characterizing the unique pharmacological profile of this compound and its derivatives requires specific in vivo and in vitro assays.
In Vivo Assay for Mineralocorticoid Agonism
This protocol assesses the salt-retaining effects of a compound in a live animal model.
-
Model: Adrenalectomized male rats are used. Adrenalectomy removes the endogenous source of mineralocorticoids, creating a sensitive model to detect exogenous mineralocorticoid activity.[9][15]
-
Procedure:
-
Following adrenalectomy, rats are maintained on saline to prevent dehydration.
-
The test compound (e.g., this compound) is administered, typically via subcutaneous injection or a continuously delivering osmotic minipump.[15]
-
Urine is collected over a defined period (e.g., 4-6 hours).
-
The concentrations of sodium (Na⁺) and potassium (K⁺) in the urine are measured using flame photometry or ion-selective electrodes.
-
-
Endpoint: A decrease in the urinary Na⁺/K⁺ ratio indicates a mineralocorticoid (sodium-retaining) effect.[15] this compound administration leads to a marked decline in this ratio.[15]
In Vitro Receptor Binding Affinity Assay
This assay determines the affinity of a ligand for a specific receptor by measuring its ability to compete with a known radiolabeled or fluorescently-labeled ligand.
-
Principle: Competitive displacement of a high-affinity labeled ligand from the receptor by the unlabeled test compound.
-
Methodology:
-
Receptor Preparation: A source of the target receptor is required. This is typically a cytosol preparation from a target tissue (e.g., rat uterus for PR, rat kidney for MR) that is rich in the receptor of interest.[16]
-
Incubation: A fixed amount of the receptor preparation is incubated with a fixed concentration of a labeled ligand (e.g., [³H]-ORG 2058 for PR, [³H]-aldosterone for MR) and varying concentrations of the unlabeled test compound (e.g., this compound).[16]
-
Separation: After incubation reaches equilibrium, bound and free labeled ligand are separated (e.g., using dextran-coated charcoal to adsorb the free ligand).
-
Quantification: The amount of bound labeled ligand is quantified using liquid scintillation counting (for radioligands) or fluorescence polarization (for fluorescent ligands).[17]
-
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC₅₀ (the concentration of test compound that displaces 50% of the labeled ligand) can be calculated. This value is used to determine the relative binding affinity (RBA) of the test compound compared to a reference steroid.
Assessment of Antigonadotropic Activity
This protocol evaluates the ability of a compound to suppress gonadotropin secretion in human subjects.
-
Model: Healthy postmenopausal women are often used because their gonadotropin levels are high and stable, providing a clear baseline for measuring suppression.[18] Alternatively, normally cycling women can be studied to assess ovulation inhibition.[13]
-
Procedure:
-
Baseline Measurement: Baseline levels of LH, FSH, and estradiol are measured. In postmenopausal women, a GnRH stimulation test (measuring LH/FSH response to exogenous GnRH) and pulsatility studies (frequent blood sampling) can establish baseline pituitary function and hypothalamic activity.[19]
-
Treatment: Subjects are treated with the test compound (e.g., a this compound derivative like nomegestrol acetate) for a defined period (e.g., 12-21 days).[13][18]
-
Follow-up Measurement: Hormone levels, GnRH response, and LH pulsatility are reassessed during and after treatment.
-
-
Endpoint: A significant decrease in mean plasma LH and FSH levels, a blunted response to GnRH, and a reduced LH pulse frequency are all indicators of potent antigonadotropic activity.[18][19]
Conclusion
This compound is a seminal molecule in steroid chemistry, whose structural novelty—the removal of the C19 methyl group—translates into a remarkable enhancement of progestogenic activity. Its unique pharmacology, characterized by potent progesterone receptor agonism, paradoxical mineralocorticoid agonism, and strong antigonadotropic effects, distinguishes it from its parent compound, progesterone. These multifaceted activities have made this compound the foundation for a vast class of clinically vital synthetic progestins used in contraception and hormone replacement therapy. A thorough understanding of its nomenclature, synthesis, mechanisms of action, and the experimental protocols used for its evaluation is essential for researchers and professionals dedicated to the ongoing development of safer and more effective steroid-based therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 472-54-8 | Benchchem [benchchem.com]
- 3. Buy this compound | 472-54-8 [smolecule.com]
- 4. GSRS [precision.fda.gov]
- 5. Cas 472-54-8,this compound | lookchem [lookchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. US3655649A - Process for the preparation of 19-norsteroids - Google Patents [patents.google.com]
- 8. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 9. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound | Semantic Scholar [semanticscholar.org]
- 13. The antigonadotropic activity of a 19-nor-progesterone derivative is exerted both at the hypothalamic and pituitary levels in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Antigonadotropic effects of a 19-nor-progesterone derivative: the example of nomegestrol acetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extinction of mineralocorticoid effects in this compound derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of new 19 nor progesterone derivatives with progestagen, mineralocorticoid and glucocorticoid cytosolic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The antigonadotropic activity of progestins (19-nortestosterone and this compound derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 19-Norprogesterone (CAS: 472-54-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norprogesterone (19-norpregn-4-ene-3,20-dione) is a potent synthetic steroidal progestin, structurally analogous to the endogenous hormone progesterone but lacking the C19 angular methyl group.[1] This structural modification significantly enhances its progestational activity, making it 4 to 8 times more potent than progesterone in preclinical assays.[1] First synthesized in 1944, its unique pharmacological profile, characterized by high progestational efficacy and distinct interactions with other steroid receptors, has made it a foundational molecule in the development of hormonal therapies.[1]
This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis strategies, pharmacological actions, and the experimental methodologies used for its characterization.
Physicochemical Properties
This compound is typically supplied as an off-white crystalline powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 472-54-8 | [2] |
| Molecular Formula | C₂₀H₂₈O₂ | [2] |
| Molecular Weight | 300.44 g/mol | [2] |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | [2] |
| Synonyms | 19-Norpregn-4-ene-3,20-dione, Norprogesterone | [1] |
| Appearance | Off-white powder | [2] |
| Melting Point | 144-145 °C | [1] |
| Solubility | Chloroform (50 mg/mL) | [2] |
Synthesis of this compound
The synthesis of this compound has evolved from early degradative methods to more streamlined chemical processes. While specific, step-by-step industrial protocols are proprietary, the fundamental strategies are well-documented in scientific and patent literature.
A common conceptual pathway involves the conversion of a 19-hydroxy-3-keto-Δ⁴-steroid precursor. This process leverages the formation of a 3-enamine intermediate, which facilitates the elimination of the C19 functional group, followed by hydrolysis to regenerate the 3-keto-Δ⁴ system.
References
Methodological & Application
Application Notes and Protocols for Measuring 19-Norprogesterone Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norprogesterone is a potent synthetic progestin, structurally analogous to progesterone but lacking the C19 methyl group.[1] This structural modification results in a significantly enhanced progestational activity, reported to be 4- to 8-fold greater than progesterone in some assays.[1] Its high affinity for the progesterone receptor (PR) makes it a crucial reference compound in the study of PR pharmacology and the development of novel selective progesterone receptor modulators (SPRMs). These application notes provide an overview of key in vitro assays to characterize the activity of this compound and other progestins, complete with detailed experimental protocols and data interpretation guidelines.
Progesterone Receptor Signaling Pathway
Progesterone exerts its biological effects primarily through two isoforms of the progesterone receptor, PR-A and PR-B. These isoforms are ligand-activated transcription factors that modulate gene expression. Upon ligand binding, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivator or corepressor proteins, leading to the modulation of gene transcription and subsequent cellular responses.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro activity of this compound. It is important to note that direct comparative studies providing precise Ki, EC50, and IC50 values for this compound across all major assay types are limited in the public domain. The data presented is a compilation from various sources and may include qualitative descriptions where precise numerical values are unavailable.
| Assay Type | Parameter | This compound | Progesterone (for comparison) | Reference Compound | Notes |
| Receptor Binding Assay | Relative Binding Affinity (RBA) | High | 100% (by definition) | Progesterone | This compound is consistently reported to have a high affinity for the progesterone receptor.[2] |
| Ki (nM) | Data not readily available | ~1-10 nM (varies by study) | - | The dissociation constant (Ki) would provide a direct measure of binding affinity. | |
| Reporter Gene Assay | EC50 (nM) | Potent Agonist | Agonist | R5020 (Promegestone) | This compound derivatives show potent agonist activity in PR transactivation assays. |
| Fold Activation | Strong Induction | Strong Induction | R5020 | The magnitude of reporter gene induction is a measure of efficacy. | |
| Coactivator Recruitment | EC50 (nM) | Data not readily available | Agonist | Progesterone | Measures the ability of the ligand-receptor complex to recruit coactivator proteins. |
| % Recruitment | Data not readily available | 100% (agonist control) | Progesterone | Indicates the efficacy of coactivator interaction. |
Experimental Workflow
The general workflow for assessing the in vitro activity of a compound like this compound involves a tiered approach, starting with direct binding assessment and moving to functional cell-based assays.
Caption: General experimental workflow for in vitro characterization.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.
Materials:
-
Receptor Source: Human uterine cytosol or recombinant human progesterone receptor ligand-binding domain (PR-LBD).
-
Radiolabeled Ligand: [³H]-Progesterone or [³H]-ORG 2058.
-
Test Compound: this compound.
-
Reference Compound: Unlabeled Progesterone.
-
Assay Buffer: Tris-HCl buffer with protease inhibitors.
-
Scintillation Fluid and Vials.
-
Multi-channel pipette, microcentrifuge tubes, and 96-well plates.
-
Scintillation counter.
Protocol:
-
Preparation of Receptor: If using tissue, homogenize in ice-cold assay buffer and prepare a cytosol fraction by ultracentrifugation. If using recombinant PR-LBD, dilute to the desired concentration in assay buffer.
-
Preparation of Ligands: Prepare serial dilutions of this compound and unlabeled progesterone in the assay buffer.
-
Binding Reaction: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of either this compound or unlabeled progesterone. Include tubes for total binding (radiolabeled ligand and receptor only) and non-specific binding (radiolabeled ligand, receptor, and a high concentration of unlabeled progesterone).
-
Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds the free ligand, and subsequent centrifugation pellets the charcoal.
-
Quantification: Transfer the supernatant (containing the receptor-bound ligand) to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Progesterone Receptor Transactivation (Reporter Gene) Assay
Objective: To measure the functional agonist or antagonist activity of this compound by quantifying its ability to induce or inhibit the expression of a reporter gene under the control of a progesterone response element.
Materials:
-
Cell Line: A suitable mammalian cell line that does not endogenously express PR (e.g., HEK293, CV-1) or a cell line with known PR expression (e.g., T47D).
-
Expression Plasmids: A plasmid encoding the human progesterone receptor (PR-A or PR-B) and a reporter plasmid containing a luciferase or β-galactosidase gene downstream of a promoter with progesterone response elements (PREs).
-
Transfection Reagent.
-
Cell Culture Medium and Supplements.
-
Test Compound: this compound.
-
Reference Compounds: Progesterone (agonist) and RU486 (mifepristone, antagonist).
-
Luciferase Assay Reagent and Luminometer.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PR expression plasmid and the PRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment (Agonist Mode): After 24 hours of transfection, replace the medium with a fresh medium containing serial dilutions of this compound or progesterone. Include a vehicle control (e.g., DMSO).
-
Compound Treatment (Antagonist Mode): Treat the cells with serial dilutions of this compound in the presence of a fixed, sub-maximal concentration (e.g., EC80) of progesterone.
-
Incubation: Incubate the cells for another 24 hours to allow for reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
For agonist activity, plot the normalized reporter activity against the log concentration of the compound and determine the EC50 (concentration for 50% of maximal activation) and the maximum fold induction.
-
For antagonist activity, plot the percentage of inhibition of the progesterone response against the log concentration of the compound and determine the IC50 (concentration for 50% inhibition).
-
Progesterone Receptor Coactivator Recruitment Assay (TR-FRET)
Objective: To quantify the ligand-dependent interaction between the progesterone receptor and a coactivator peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant PR-LBD: Glutathione-S-transferase (GST) or other tagged PR-LBD.
-
TR-FRET Donor: A terbium- or europium-labeled antibody against the PR-LBD tag (e.g., anti-GST).
-
TR-FRET Acceptor: A fluorescein- or other suitable fluorophore-labeled coactivator peptide (e.g., a peptide containing an LXXLL motif from SRC-1).
-
Test Compound: this compound.
-
Reference Compounds: Progesterone (agonist) and RU486 (antagonist).
-
Assay Buffer.
-
Low-volume 384-well plates.
-
A microplate reader capable of TR-FRET measurements.
Protocol:
-
Reagent Preparation: Prepare working solutions of PR-LBD, the donor-labeled antibody, and the acceptor-labeled coactivator peptide in the assay buffer.
-
Compound Plating: Dispense serial dilutions of this compound and the reference compounds into the wells of a 384-well plate.
-
Assay Reaction (Agonist Mode): Add the PR-LBD to the wells containing the compounds and incubate briefly. Then, add a pre-mixed solution of the donor-labeled antibody and the acceptor-labeled coactivator peptide.
-
Assay Reaction (Antagonist Mode): Add the PR-LBD and a fixed concentration of progesterone (agonist) to the wells containing the test compounds. After a brief incubation, add the pre-mixed antibody and coactivator peptide solution.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor) after a time delay following excitation.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
For agonist activity, plot the TR-FRET ratio against the log concentration of the compound to determine the EC50.
-
For antagonist activity, plot the percentage of inhibition of the progesterone-induced TR-FRET signal against the log concentration of the compound to determine the IC50.
-
Conclusion
The in vitro assays described provide a robust framework for characterizing the activity of this compound and other progesterone receptor modulators. A combined approach, utilizing receptor binding, reporter gene, and coactivator recruitment assays, allows for a comprehensive understanding of a compound's affinity, functional activity, and mechanism of action at the progesterone receptor. The provided protocols serve as a detailed guide for researchers to implement these essential assays in their drug discovery and development efforts.
References
Application Notes and Protocols for 19-Norprogesterone in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 19-Norprogesterone, a synthetic progestin, in a variety of cell culture-based research applications. This document outlines the mechanisms of action, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of robust in vitro studies.
Introduction to this compound
This compound is a synthetic steroid hormone that acts as a potent progestogen, meaning it mimics the effects of the natural hormone progesterone.[1][2] It is an analogue of progesterone lacking the methyl group at position 19.[2] This structural modification enhances its progestogenic activity, making it 4- to 8-fold more potent than progesterone in some assays.[1] this compound and its derivatives are widely used in research to investigate progesterone receptor (PR) signaling, reproductive biology, and the treatment of hormone-responsive cancers.
Mechanism of Action
This compound primarily exerts its biological effects through binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily.[3] Upon ligand binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
Signaling Pathways:
-
Genomic Pathway: This classical pathway involves the direct regulation of gene expression by the this compound-PR complex, influencing processes such as cell proliferation, differentiation, and apoptosis.
-
Non-Genomic Pathway: this compound can also initiate rapid signaling events from the cell membrane.[5][6] This can involve the activation of membrane-associated progesterone receptors (mPRs) and subsequent activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways.[7][8][9] These rapid, non-genomic actions can influence cell function independently of or in concert with the genomic pathway.[5][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its commonly used derivatives, providing a reference for experimental design.
| Compound | Receptor | Cell Line | Binding Affinity (Kd/Ki) | Reference |
| Nomegestrol Acetate | Progesterone Receptor | T47-D | ~4 nM (Kd) | [11] |
| ORG 2058 | Progesterone Receptor | T47-D | ~3 nM (Kd) | [11] |
| This compound | Mineralocorticoid Receptor | Rat | 47% of aldosterone affinity | [1] |
| Compound | Assay | Cell Line | Effective Concentration (EC50 / IC50) | Reference |
| Promegestone (R5020) | PR Transactivation | HELN-hPR | 0.33 nM (EC50) | [1] |
| Promegestone (R5020) | PR Transactivation | U2OS-zfPR | 1.93 nM (EC50) | [1] |
| Progestins (general) | Proliferation (stimulation) | T47-D | 0.1 - 0.3 nM | [12] |
| Progestins (general) | Proliferation (inhibition) | T47-D | ≥10 nM | [12] |
| Nomegestrol Acetate | Estrogen Sulfotransferase Activity (stimulation) | MCF-7, T47-D | 5 x 10⁻⁸ M - 5 x 10⁻⁷ M | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or absolute ethanol (cell culture grade)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or absolute ethanol to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same final concentration of solvent) should always be included in experiments.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of a chosen cell line (e.g., T47-D breast cancer cells).
Materials:
-
T47-D cells (or other suitable cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phenol red-free medium with charcoal-stripped serum (for hormone-deprivation studies)
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a fluorescence-based assay)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the T47-D cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Hormone Deprivation (Optional but Recommended):
-
After 24 hours, replace the complete medium with phenol red-free medium containing charcoal-stripped serum.
-
Incubate for another 24-48 hours to synchronize the cells and reduce the influence of hormones present in the serum.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium (e.g., from 1 pM to 10 µM). Include a vehicle control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Quantification of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control.
-
Plot the cell viability (% of control) against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50.
-
Apoptosis Assay by Flow Cytometry
Objective: To assess the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot for Progesterone Receptor Signaling
Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in the progesterone receptor signaling pathway.
Materials:
-
Cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PR, anti-phospho-PR, anti-MAPK, anti-phospho-MAPK, anti-Akt, anti-phospho-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Reporter Gene Assay for Transcriptional Activity
Objective: To quantify the progestogenic activity of this compound by measuring the activation of a progesterone-responsive reporter gene.
Materials:
-
A suitable host cell line (e.g., T47-D, or a PR-negative line like CV-1 or HEK293 for co-transfection)
-
A reporter plasmid containing a progesterone response element (PRE) driving a reporter gene (e.g., luciferase or CAT).
-
A progesterone receptor expression vector (if using PR-negative cells).
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
This compound stock solution.
-
Luciferase assay system.
-
Luminometer.
Protocol:
-
Transfection (if necessary):
-
Co-transfect the host cells with the PRE-reporter plasmid, the PR expression vector (if needed), and the control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After transfection and recovery, treat the cells with serial dilutions of this compound or a vehicle control for 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the log of the this compound concentration to determine the EC50.
-
Visualizations
Caption: Genomic signaling pathway of this compound.
Caption: Non-genomic signaling pathway of this compound.
Caption: Experimental workflow for a cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ionic and ligand-specific effects on the DNA binding of progesterone receptor bound to the synthetic progestin R5020 and the antiprogestin RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 5. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAP kinases couple multiple functions of human progesterone receptors: degradation, transcriptional synergy, and nuclear association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition by nomegestrol acetate and other synthetic progestins on proliferation and progesterone receptor content of T47-D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. Effect of nomegestrol acetate on human estrogen sulfotransferase activity in the hormone-dependent MCF-7 and T-47D breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 19-Norprogesterone in Animal Models of Hormonal Imbalance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norprogesterone, a synthetic progestin, is a potent agonist of the progesterone receptor.[1] Its applications in animal models of hormonal imbalance are crucial for understanding its therapeutic potential in various conditions, including hormone-dependent cancers and neuroprotection.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in a rat model of hormonal imbalance induced by ovariectomy.
Data Presentation
The following tables summarize the expected quantitative effects of progestins on key hormonal and physiological parameters in ovariectomized rat models. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data from studies on progesterone and other this compound derivatives are included to provide a comparative context.
Table 1: Effects of Progestin Treatment on Gonadotropin Levels in Ovariectomized Rats
| Treatment Group | Luteinizing Hormone (LH) | Follicle-Stimulating Hormone (FSH) | Reference |
| Ovariectomized (OVX) Control | Elevated | Elevated | [3][4] |
| OVX + Progesterone | Decreased | Decreased | [5] |
| OVX + Nomegestrol Acetate (this compound derivative) | Significantly Decreased | Significantly Decreased | [6] |
Table 2: Effects of this compound on Physiological Parameters in Rats
| Treatment Group | Parameter | Observation | Reference |
| Unilaterally Nephrectomized, Saline-Drinking Rats | Blood Pressure | Became hypertensive | [7] |
| Adrenalectomized Male Rats | Urine [Na+]/[K+] Ratio | Marked decline (antinatriuretic effect) | [8] |
Experimental Protocols
Animal Model: Ovariectomized Rat
Objective: To create a model of hormonal imbalance characterized by low levels of ovarian steroids and elevated gonadotropins.[3]
Materials:
-
Female Sprague-Dawley rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile saline
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the rat using a calibrated vaporizer for isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the dorsal aspect of the rat, just caudal to the rib cage. Clean the surgical area with an antiseptic solution.
-
Incision: Make a single midline dorsal skin incision (approximately 2 cm) through the skin and subcutaneous tissue.
-
Ovary Exteriorization: Slide the skin incision to one side to visualize the underlying muscle wall. Make a small incision through the muscle wall to enter the peritoneal cavity. The ovary, embedded in a fat pad, should be visible.
-
Ovary Removal: Gently exteriorize the ovary and uterine horn. Ligate the uterine horn and associated blood vessels just below the ovary using absorbable suture. Excise the ovary.
-
Closure: Return the uterine stump to the abdominal cavity. Close the muscle incision with a single suture. Slide the skin incision to the contralateral side and repeat the procedure to remove the other ovary.
-
Suturing: Close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer a post-operative analgesic as recommended by your institution's animal care committee. Place the rat on a heating pad to maintain body temperature until it recovers from anesthesia. House the animals individually for a few days to prevent injury to the sutures. Allow a recovery period of at least two weeks before initiating treatment to ensure the dissipation of endogenous ovarian hormones.[9]
This compound Administration
Objective: To administer this compound to the ovariectomized rat model to assess its effects on hormonal and physiological parameters.
Materials:
-
This compound
-
Vehicle (e.g., sesame oil, sterile water with appropriate solubilizing agents)
-
Subcutaneous osmotic mini-pumps or syringes for subcutaneous injection
-
Animal scale
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. For example, a study on the hypertensive effects of this compound used a dose of 250 micrograms/24h delivered via osmotic mini-pumps.[7] Another study investigating the mineralocorticoid effects used a single subcutaneous injection of 20 micrograms/animal.[8] The exact dosage will depend on the specific research question.
-
Administration Method:
-
Subcutaneous Osmotic Mini-pumps: For continuous administration, surgically implant a pre-filled osmotic mini-pump subcutaneously on the dorsal side of the rat, following the manufacturer's instructions. This method ensures a steady release of the compound.[7]
-
Subcutaneous Injection: For intermittent dosing, administer the this compound solution via subcutaneous injection at predetermined time points.
-
-
Control Group: Administer the vehicle alone to a control group of ovariectomized rats.
-
Monitoring: Monitor the animals regularly for any adverse effects and for the parameters being investigated (e.g., blood pressure, urine electrolytes, hormone levels).
Hormone Level Analysis
Objective: To quantify the changes in serum levels of LH, FSH, and estradiol following this compound treatment.
Materials:
-
Blood collection supplies (e.g., tubes, needles)
-
Centrifuge
-
ELISA or RIA kits for rat LH, FSH, and estradiol
Procedure:
-
Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture or from the tail vein under anesthesia.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Hormone Measurement: Measure the concentrations of LH, FSH, and estradiol in the serum samples using commercially available ELISA or RIA kits, following the manufacturer's protocols.
-
Data Analysis: Compare the hormone levels between the control (vehicle-treated) and this compound-treated groups using appropriate statistical methods.
Signaling Pathways and Visualizations
This compound, as a progestin, is expected to exert its effects primarily through the progesterone receptor (PR). The signaling can occur through two main pathways: the classical genomic pathway and the non-genomic pathway.
Classical (Genomic) Signaling Pathway
In this pathway, this compound binds to the intracellular progesterone receptor, which then translocates to the nucleus and acts as a ligand-activated transcription factor to regulate gene expression.[10][11]
Caption: Classical genomic signaling pathway of this compound.
Non-Genomic Signaling Pathway
Progestins can also initiate rapid signaling events through membrane-bound progesterone receptors (mPRs), leading to the activation of intracellular signaling cascades.[10][12]
Caption: Non-genomic signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for studying the application of this compound in an ovariectomized rat model.
Caption: Experimental workflow for this compound application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Considerations of Timing Post-ovariectomy in Mice and Rats in Studying Anxiety- and Depression-Like Behaviors Associated With Surgical Menopause in Women [frontiersin.org]
- 4. Effect of ovariectomy on plasma LH, FSH, estradiol, and progesterone and medial basal hypothalamic LHRH concentrations old and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LH and FSH subunit mRNA concentrations during the progesterone-induced gonadotropin surge in ovariectomized estrogen-primed immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antigonadotropic activity of progestins (19-nortestosterone and this compound derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental hypertension induced by 19-nor-progesterone treatment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extinction of mineralocorticoid effects in this compound derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovariectomy [bio-protocol.org]
- 10. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-genomic progesterone actions in female reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 19-Norprogesterone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norprogesterone (19-NP) is a synthetic progestin, an analogue of the endogenous hormone progesterone, lacking the methyl group at the C-19 position.[1] Its potent progestogenic activity and interaction with other steroid receptors, such as the mineralocorticoid receptor, make its accurate quantification in biological samples critical for research in endocrinology, pharmacology, and drug development.[1][2] These application notes provide detailed protocols and a comparative overview of analytical techniques for the quantification of this compound in biological matrices such as plasma, serum, and urine.
While fully validated, publicly available methods specifically for this compound are limited, this document presents detailed exemplary protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) adapted from well-established methods for progesterone and other structurally related steroids. These protocols provide a robust starting point for method development and validation in your laboratory.
Analytical Techniques: An Overview
The quantification of this compound in biological samples can be achieved through several analytical techniques, each with its own advantages and limitations. The primary methods employed are chromatography-mass spectrometry-based techniques (LC-MS/MS and GC-MS) and immunoassays (ELISA).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to quantify multiple analytes in a single run.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and sensitivity but typically requires derivatization of the analyte to improve volatility.[4][5]
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method suitable for screening large numbers of samples. However, its specificity is dependent on the cross-reactivity of the antibody used.[6][7]
A summary of the performance characteristics of these adapted methods is presented below.
Table 1: Comparative Summary of Analytical Techniques for this compound Quantification (Exemplary Data)
| Parameter | LC-MS/MS (Adapted from Progesterone Methods) | GC-MS (Adapted from Steroid Methods) | ELISA (Adapted from Progesterone Kits) |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 0.5 - 2.5 ng/mL | 0.05 - 0.5 ng/mL |
| Linearity (r²) | >0.99 | >0.99 | >0.98 |
| Accuracy (% Bias) | <15% | <20% | <25% |
| Precision (%RSD) | <15% | <20% | <20% |
| Sample Throughput | Medium to High | Medium | High |
| Specificity | High | High | Variable (Antibody Dependent) |
Section 1: Quantification of this compound by LC-MS/MS
LC-MS/MS is the preferred method for the definitive quantification of this compound due to its superior specificity and sensitivity. The following protocol is an exemplary method adapted from established procedures for progesterone analysis in human plasma.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma or serum in a polypropylene tube, add 50 µL of an internal standard (IS) working solution (e.g., this compound-d8 at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
-
This compound: Precursor ion (Q1) m/z 301.2 -> Product ion (Q3) m/z 109.1 (quantifier), m/z 97.1 (qualifier).
-
This compound-d8 (IS): Precursor ion (Q1) m/z 309.2 -> Product ion (Q3) m/z 113.1.
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.
-
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| This compound | 301.2 | 109.1 | Quantifier |
| This compound | 301.2 | 97.1 | Qualifier |
| This compound-d8 (IS) | 309.2 | 113.1 | Internal Standard |
Experimental Workflow: LC-MS/MS Analysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. eaglebio.com [eaglebio.com]
19-Norprogesterone: A Versatile Tool for Interrogating Steroid Receptor Function
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
19-Norprogesterone, a synthetic progestin, is a potent agonist of the progesterone receptor (PR) and a valuable tool for elucidating the complex mechanisms of steroid hormone action.[1] Structurally similar to progesterone but lacking the C19 methyl group, this modification significantly alters its binding affinity and activity profile across various steroid receptors, making it a unique probe for dissecting receptor-specific functions.[1] Notably, this compound exhibits significantly higher progestogenic activity than progesterone and displays a distinct interaction with the mineralocorticoid receptor (MR), acting as a partial agonist in contrast to progesterone's antagonistic role.[1][2][3] These characteristics, coupled with its antigonadotropic properties and lack of estrogenicity, position this compound as a critical pharmacological tool in endocrinology, reproductive biology, and drug discovery.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
| CAS Number | 472-54-8 |
| Molecular Formula | C₂₀H₂₈O₂ |
| Molecular Weight | 300.44 g/mol |
Data Presentation: Receptor Binding and Activity Profile
The following table summarizes the quantitative data on the binding affinity and functional activity of this compound in comparison to endogenous steroid hormones.
| Receptor | Parameter | This compound | Progesterone | Aldosterone | Dexamethasone | Reference |
| Progesterone Receptor (PR) | Progestational Activity (Clauberg Assay) | 4- to 8-fold > Progesterone | 1 | - | - | [1] |
| Mineralocorticoid Receptor (MR) | Relative Binding Affinity | ~3-fold > Progesterone | 1 | - | - | [2][3][4][5] |
| Relative Binding Affinity vs. Aldosterone | 47% of Aldosterone | - | 100% | - | [1][6] | |
| Functional Activity | Partial Agonist | Antagonist | Agonist | - | [1][2][3] | |
| Glucocorticoid Receptor (GR) | Relative Binding Affinity | ~3-fold > Progesterone | 1 | - | - | [4][5] |
| Androgen Receptor (AR) | Binding Affinity | Reduced or no binding | - | - | - | [7] |
| Antigonadotropic Activity | Not mediated by AR | - | - | - | [8] |
Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway
This compound, as a progesterone receptor agonist, initiates a signaling cascade that modulates gene expression.
Caption: Progesterone receptor signaling pathway activated by this compound.
Mineralocorticoid Receptor Signaling Pathway
Unlike progesterone, this compound acts as a partial agonist at the mineralocorticoid receptor, leading to the transcription of MR-responsive genes.
Caption: Mineralocorticoid receptor signaling pathway activated by this compound.
Experimental Workflow: Competitive Receptor Binding Assay
This workflow outlines the key steps in determining the binding affinity of this compound for a specific steroid receptor.
Caption: Workflow for a competitive steroid receptor binding assay.
Experimental Protocols
Note: These protocols are adapted from established methodologies for steroid receptor analysis and should be optimized for specific experimental conditions.
Protocol 1: Competitive Progesterone Receptor Binding Assay
Objective: To determine the relative binding affinity (RBA) of this compound for the progesterone receptor (PR).
Materials:
-
Receptor Source: Cytosolic fraction from tissues expressing high levels of PR (e.g., rabbit or rat uterus) or cells overexpressing human PR-A or PR-B.
-
Radioligand: [³H]-Progesterone or [³H]-ORG 2058.
-
Unlabeled Ligands: Progesterone (for standard curve) and this compound (test compound).
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor (e.g., glycerol, EDTA, dithiothreitol).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed to obtain the cytosolic fraction (supernatant). Determine the protein concentration of the cytosol.
-
Assay Setup: In microcentrifuge tubes, add a constant amount of receptor preparation, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of unlabeled progesterone or this compound. Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in wash buffer. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Determine the IC₅₀ value (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding). Calculate the RBA of this compound relative to progesterone.
Protocol 2: Steroid Receptor Transactivation Assay (Luciferase Reporter Assay)
Objective: To assess the functional agonist or antagonist activity of this compound on a specific steroid receptor.
Materials:
-
Cell Line: A suitable mammalian cell line that does not endogenously express the receptor of interest (e.g., HEK293T, CV-1).
-
Expression Plasmid: A plasmid containing the full-length cDNA for the human steroid receptor of interest (e.g., PR-A, PR-B, MR, GR, or AR).
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the specific hormone response element (e.g., PRE, MRE, GRE, or ARE).
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter for normalization of transfection efficiency.
-
Transfection Reagent.
-
Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.
-
Test Compounds: this compound and reference agonists/antagonists.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the receptor expression plasmid, the reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Hormone Treatment: After transfection, replace the medium with phenol red-free medium containing charcoal-stripped serum. Treat the cells with varying concentrations of this compound or reference compounds. For antagonist testing, co-treat with a fixed concentration of a known agonist.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Protocol 3: In Vivo Mineralocorticoid Agonist Assay (Adrenalectomized Rat Model)
Objective: To evaluate the in vivo mineralocorticoid activity of this compound by measuring its effect on urinary electrolyte excretion.
Materials:
-
Animals: Adrenalectomized male rats.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., sesame oil).
-
Control: Vehicle only.
-
Positive Control: Aldosterone.
-
Metabolic Cages.
-
Flame Photometer or Ion-Selective Electrodes.
Procedure:
-
Animal Preparation: House adrenalectomized rats in individual metabolic cages. Provide them with a sodium-deficient diet and saline to drink. Allow for an acclimatization period.
-
Treatment: Administer this compound, aldosterone, or vehicle to the rats via subcutaneous injection or osmotic minipump.
-
Urine Collection: Collect urine from each rat over a specified period (e.g., 24 hours).
-
Electrolyte Measurement: Measure the urinary concentrations of sodium (Na⁺) and potassium (K⁺) using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the urinary Na⁺/K⁺ ratio for each treatment group. A decrease in the Na⁺/K⁺ ratio indicates a mineralocorticoid (sodium-retaining and potassium-excreting) effect. Compare the effects of this compound to those of aldosterone and the vehicle control.
Conclusion
This compound's unique pharmacological profile makes it an indispensable tool for researchers investigating steroid receptor biology. Its potent progestogenic activity, coupled with its distinct interactions with the mineralocorticoid receptor, provides a means to dissect the specific roles of these receptors in various physiological and pathological processes. The application notes and protocols provided herein offer a framework for utilizing this compound to advance our understanding of steroid hormone signaling and to facilitate the development of novel therapeutics targeting these pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 472-54-8 [smolecule.com]
- 3. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19-nor analogs of adrenal steroids: mineralocorticoid and glucocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Extinction of mineralocorticoid effects in this compound derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The antigonadotropic activity of progestins (19-nortestosterone and this compound derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 19-Norprogesterone in Hormone Replacement Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norprogesterone, a synthetic progestin, is a key molecule in the study of hormone replacement therapy (HRT). As an analogue of progesterone lacking the C19 methyl group, it exhibits potent progestogenic activity, often reported to be 4- to 8-fold higher than that of progesterone itself.[1] Its distinct pharmacological profile, including high affinity for the progesterone receptor (PR) and significant interaction with the mineralocorticoid receptor (MR), makes it a compound of interest for investigating the nuanced effects of progestins in HRT. These application notes provide a comprehensive overview of the experimental use of this compound, including its receptor binding characteristics, signaling pathways, and detailed protocols for in vitro and in vivo research.
Physicochemical Properties and Receptor Affinity
This compound is a steroidal progestin with the chemical formula C₂₀H₂₈O₂ and a molar mass of 300.442 g·mol⁻¹.[1] Its activity is primarily mediated through its interaction with steroid hormone receptors.
Table 1: Receptor Binding Affinity of this compound and Related Compounds
| Compound | Receptor | Relative Binding Affinity (RBA) | Species | Notes |
| This compound | Progesterone Receptor (PR) | High | Rat | Potent progestagen with high affinity for PR.[2] |
| This compound | Mineralocorticoid Receptor (MR) | ~3-fold higher than Progesterone | Rat | Acts as a partial agonist.[3] |
| This compound | Mineralocorticoid Receptor (MR) | 47% of Aldosterone | Rat | [1] |
| Progesterone | Mineralocorticoid Receptor (MR) | Lower than this compound | Rat | Acts as an antagonist.[3] |
| Nomegestrol Acetate | Mineralocorticoid Receptor (MR) | 0.23% of Aldosterone | Rat | Derivative of this compound with nearly abolished MR affinity.[1] |
Signaling Pathways
This compound exerts its cellular effects through the activation of intracellular signaling cascades upon binding to its cognate receptors. In the context of HRT research, its impact on neuronal survival and gonadotropin secretion highlights the involvement of key pathways.
In neuronal cells, this compound has been shown to be neuroprotective, an effect mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and subsequent upregulation of the anti-apoptotic protein Bcl-2.[4][5] This is in contrast to some other synthetic progestins like medroxyprogesterone acetate (MPA), which can antagonize estrogen-induced neuroprotection.[4][5]
The antigonadotropic activity of this compound derivatives, such as nomegestrol acetate, is exerted at both the hypothalamic and pituitary levels, leading to a decrease in the frequency of Gonadotropin-Releasing Hormone (GnRH) pulses and a blunted response of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) to GnRH stimulation.[6][7] This action is primarily mediated through the progesterone receptor.[7]
Experimental Protocols
The following protocols are provided as a guide for researchers. Specific concentrations and incubation times may require optimization depending on the experimental system.
In Vitro Protocols
1. Progesterone Receptor Competitive Binding Assay
This protocol is adapted from standard competitive binding assays for steroid receptors.
-
Objective: To determine the relative binding affinity of this compound for the progesterone receptor.
-
Materials:
-
Cell line expressing progesterone receptor (e.g., T47D or MCF-7 breast cancer cells).
-
Radiolabeled progestin (e.g., [³H]-ORG 2058).
-
Unlabeled this compound and progesterone (for standard curve).
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Hydroxylapatite slurry or dextran-coated charcoal for separation of bound and free ligand.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cytosol from the progesterone receptor-expressing cells.
-
In triplicate, incubate a constant amount of cytosol with a fixed concentration of [³H]-ORG 2058 and increasing concentrations of unlabeled this compound or progesterone.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using hydroxylapatite or dextran-coated charcoal.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of competitor that displaces 50% of the radioligand) and the relative binding affinity (RBA).
-
2. Western Blot for MAPK and Akt Activation
This protocol is a general guideline for assessing protein phosphorylation.
-
Objective: To determine if this compound activates the MAPK and/or PI3K/Akt signaling pathways.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phosphorylated and total ERK1/2 (MAPK) and Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE equipment and Western blot apparatus.
-
-
Procedure:
-
Culture neuronal cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for short time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
3. Bcl-2 Expression Assay (ELISA)
-
Objective: To quantify the effect of this compound on the expression of the anti-apoptotic protein Bcl-2.
-
Materials:
-
Neuronal cell line.
-
This compound.
-
Commercial Bcl-2 ELISA kit.
-
Cell lysis buffer compatible with the ELISA kit.
-
Microplate reader.
-
-
Procedure:
-
Treat neuronal cells with this compound for a specified period (e.g., 24-48 hours).
-
Lyse the cells and collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions, which typically involves incubating the cell lysate in antibody-coated wells, followed by detection with a conjugated secondary antibody and a substrate.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of Bcl-2 based on a standard curve.
-
In Vivo Protocols
1. Uterine Proliferation Assay in Ovariectomized Rats (Clauberg Assay Adaptation)
-
Objective: To assess the progestogenic activity of this compound in vivo.
-
Materials:
-
Ovariectomized immature female rats.
-
Estradiol benzoate for priming.
-
This compound and progesterone (for comparison).
-
Vehicle (e.g., sesame oil).
-
Histology equipment.
-
-
Procedure:
-
Prime ovariectomized rats with daily injections of estradiol benzoate for 6 days to stimulate endometrial growth.
-
Administer daily subcutaneous injections of this compound, progesterone, or vehicle for the following 5 days.
-
On the day after the last injection, euthanize the animals and collect the uteri.
-
Fix the uterine tissue in formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin.
-
Evaluate the degree of endometrial proliferation and glandular development histologically.
-
2. Mineralocorticoid Activity in Adrenalectomized Rats
-
Objective: To evaluate the mineralocorticoid (agonist or antagonist) activity of this compound.
-
Materials:
-
Adrenalectomized male rats.
-
This compound and a known mineralocorticoid (e.g., aldosterone) and antagonist (e.g., spironolactone).
-
Saline solution for hydration.
-
Metabolic cages for urine collection.
-
Flame photometer or ion-selective electrodes for Na⁺ and K⁺ measurement.
-
-
Procedure:
-
House adrenalectomized rats in metabolic cages.
-
Provide a fixed amount of saline to drink to ensure adequate hydration and electrolyte intake.
-
Collect a baseline 24-hour urine sample.
-
Administer a single subcutaneous injection of this compound or control compounds.
-
Collect urine for the next 24 hours.
-
Measure the urinary concentrations of Na⁺ and K⁺.
-
Calculate the urinary Na⁺/K⁺ ratio. A decrease in the ratio indicates mineralocorticoid agonist activity.
-
3. Gonadotropin Secretion in a Postmenopausal Model (Ovariectomized Primates or Rodents)
-
Objective: To investigate the antigonadotropic effects of this compound.
-
Materials:
-
Ovariectomized female non-human primates or rats.
-
This compound.
-
GnRH for challenge test.
-
Assay kits for LH and FSH.
-
-
Procedure:
-
Treat ovariectomized animals with daily doses of this compound or vehicle for a specified period (e.g., 1-2 weeks).
-
Collect blood samples at baseline and at regular intervals during treatment to measure basal LH and FSH levels.
-
At the end of the treatment period, perform a GnRH challenge test by administering an intravenous bolus of GnRH.
-
Collect blood samples at multiple time points post-GnRH injection (e.g., 15, 30, 60, 90, 120 minutes).
-
Measure LH and FSH concentrations in the serum samples.
-
Compare the basal levels and the GnRH-stimulated peaks of LH and FSH between the this compound and vehicle-treated groups.
-
References
- 1. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. Effects of mineralocorticoids on Na+ and K+ excretion in the adrenalectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwyo.edu [uwyo.edu]
- 4. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and methodology for testing young healthy women in physiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORG-2058 as a ligand in the assay of progesterone receptor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 19-Norprogesterone in Contraceptive Innovation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norprogesterone, a synthetic progestin derived from the removal of the C19 methyl group from progesterone, represents a cornerstone in the development of modern hormonal contraceptives. Its discovery revealed a significant enhancement in progestational activity compared to its parent compound, paving the way for the synthesis of potent and orally active progestins that form the basis of numerous contraceptive formulations today. This document provides detailed application notes and experimental protocols relevant to the study of this compound and its derivatives in the context of contraceptive development.
Application Notes
Mechanism of Action in Contraception
The primary contraceptive effect of this compound and its derivatives is mediated through their potent agonist activity at the progesterone receptor (PR). This interaction at the hypothalamic-pituitary-ovarian (HPO) axis disrupts the normal hormonal cascade that leads to ovulation. Specifically, progestin activity suppresses the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, blunts the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which is the primary trigger for ovulation.
Secondary contraceptive mechanisms include changes in the cervical mucus, making it thicker and less permeable to sperm, and alterations to the endometrium that render it unreceptive to implantation.
Signaling Pathway of this compound in Contraception
Structure-Activity Relationship and Receptor Specificity
The removal of the C19 methyl group from progesterone significantly increases its binding affinity for the progesterone receptor.[1] Further chemical modifications to the this compound backbone have led to the development of derivatives with enhanced oral bioavailability and improved receptor selectivity, minimizing off-target effects. Key derivatives include:
-
Norethisterone (17α-ethynyl-19-nortestosterone): One of the first orally active progestins, its development was a direct result of the discovery of this compound's enhanced potency.
-
Nomegestrol Acetate: A derivative with high selectivity for the progesterone receptor and minimal binding to androgen, mineralocorticoid, and glucocorticoid receptors.
-
Segesterone Acetate (Nestorone®): A potent progestin with high affinity for the progesterone receptor and negligible affinity for other steroid receptors, leading to a favorable side-effect profile.[2]
Data Presentation
Table 1: Comparative Receptor Binding Affinity of this compound and its Derivatives
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Mineralocorticoid Receptor (MR) | Glucocorticoid Receptor (GR) |
| Progesterone | 100% (Reference) | Low Affinity | Antagonist | Low Affinity |
| This compound | 4-8 fold > Progesterone[1] | Low Affinity | Agonist (3-fold > Progesterone)[3][4] | 3-fold > Progesterone[3] |
| Nomegestrol Acetate | High Affinity (Ki ≈ 22.8 nM)[3] | Anti-androgenic | Very Low Affinity (0.23% of Aldosterone)[1] | Minimal Affinity |
| Segesterone Acetate | Very High Affinity (272% of Progesterone)[1] | Negligible Affinity | Negligible Affinity | Significant Affinity (38% of Dexamethasone)[1] |
Note: Data is compiled from multiple sources and assays; direct comparison of absolute values should be done with caution. Ki values and relative binding affinities (RBA) are dependent on the specific assay conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Progesterone Receptor
This protocol outlines a method to determine the binding affinity of a test compound (e.g., a this compound derivative) for the progesterone receptor.
Workflow for Competitive Radioligand Binding Assay
Materials:
-
Receptor Source: Uterine cytosol from estrogen-primed immature female rabbits or a cell line expressing the human progesterone receptor.
-
Radioligand: [³H]-Progesterone or other high-affinity PR ligand.
-
Test Compound: this compound or its derivative.
-
Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Prepare uterine cytosol by homogenization and ultracentrifugation, or use a commercially available receptor preparation. Determine the protein concentration of the cytosol.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of the unlabeled test compound.
-
A fixed concentration of the radioligand (typically at its Kd).
-
The receptor preparation.
-
Include wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: Ovulation Inhibition Assay in Rats
This protocol is designed to assess the in vivo contraceptive efficacy of a progestin by measuring its ability to inhibit ovulation.
Materials:
-
Animals: Mature female Wistar or Sprague-Dawley rats with regular 4-5 day estrous cycles.
-
Test Compound: this compound or its derivative, dissolved in a suitable vehicle (e.g., sesame oil).
-
Vehicle Control.
-
Saline Solution.
-
Microscope and slides.
Procedure:
-
Animal Selection and Acclimatization: Acclimatize rats to the housing conditions and monitor their estrous cycles by daily vaginal smears for at least two consecutive cycles. Select rats with regular cycles for the experiment.
-
Dosing: On the day of proestrus (identified by vaginal smear), administer the test compound or vehicle control subcutaneously or orally at a specific time (e.g., 12:00 PM).
-
Ovulation Assessment: On the morning of expected estrus, euthanize the rats.
-
Oviduct Examination: Dissect out the oviducts and examine them under a microscope for the presence of ova in the ampulla. The presence of a swollen, translucent ampulla is indicative of recent ovulation.
-
Data Analysis: Record the number of rats that ovulated in each treatment group. Calculate the percentage of ovulation inhibition for each dose of the test compound. Determine the ED50 (the dose that inhibits ovulation in 50% of the animals).
Protocol 3: Clinical Trial Design for a Progestin-Only Contraceptive
This protocol outlines a typical Phase III clinical trial to evaluate the contraceptive efficacy and safety of a new progestin-only pill (POP).
Study Design:
-
Type: Multicenter, open-label, single-arm study.
-
Population: Sexually active women of reproductive age seeking contraception.
-
Primary Objective: To determine the contraceptive efficacy as measured by the Pearl Index (number of on-treatment pregnancies per 100 woman-years of use).
-
Secondary Objectives: To assess safety and tolerability, bleeding patterns, and cycle control.
Inclusion Criteria:
-
Healthy, non-pregnant women.
-
Regular menstrual cycles.
-
Agreement to use the study drug as the sole method of contraception.
Exclusion Criteria:
-
Contraindications to progestin-only contraceptives.
-
Use of medications that may interfere with contraceptive efficacy.
-
Desire to become pregnant within the study period.
Study Procedures:
-
Screening Visit: Obtain informed consent, perform a physical examination, and confirm eligibility.
-
Treatment Phase: Participants take one pill daily for a specified number of cycles (e.g., 13 cycles of 28 days).
-
Follow-up Visits: Regular visits to assess compliance, record adverse events, and monitor bleeding patterns using a daily diary.
-
Efficacy Evaluation: Record all pregnancies. For each pregnancy, determine if it occurred during correct and consistent use of the study drug.
-
Safety Evaluation: Monitor vital signs, and record all adverse events.
Statistical Analysis:
-
Calculate the Pearl Index with its 95% confidence interval.
-
Analyze bleeding patterns, including the frequency of amenorrhea, prolonged bleeding, and unscheduled bleeding.
-
Summarize the incidence and severity of adverse events.
Conclusion
This compound and its derivatives have been instrumental in the evolution of hormonal contraception. The study of these compounds, through rigorous preclinical and clinical research, continues to be a vital area of drug development. The protocols and data presented here provide a framework for researchers to further investigate the pharmacological properties and contraceptive potential of novel progestins. A thorough understanding of their mechanism of action, receptor binding profiles, and in vivo effects is essential for the development of safer and more effective contraceptive options for women worldwide.
References
Application Notes and Protocols for Assessing 19-Norprogesterone Binding Affinity to Mineralocorticoid Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
19-Norprogesterone, a synthetic progestin, is a derivative of progesterone lacking the methyl group at position 19. This structural modification significantly alters its binding profile to steroid receptors. Notably, this compound exhibits a markedly increased binding affinity for the mineralocorticoid receptor (MR) compared to progesterone.[1] Unlike progesterone, which acts as an MR antagonist, this compound functions as a full or partial agonist, thereby eliciting mineralocorticoid effects such as sodium retention.[1]
These application notes provide detailed protocols for assessing the binding affinity of this compound and its derivatives to the mineralocorticoid receptor. The methodologies described include the classical radioligand competitive binding assay, a non-radioactive fluorescence polarization assay, and a cell-based reporter gene assay to evaluate the functional consequences of receptor binding.
Data Presentation
The following tables summarize the quantitative data on the binding affinity of this compound and related compounds to the mineralocorticoid receptor.
Table 1: Relative Binding Affinity of this compound and its Derivatives to the Rat Mineralocorticoid Receptor (MR)
| Compound | Relative Binding Affinity (%) (Aldosterone = 100%) | Reference |
| Aldosterone | 100 | [2] |
| This compound | 47 | [2][3][4] |
| 17α-hydroxy-19-norprogesterone | 13 | [2][3] |
| Nomegestrol | 1.2 | [2][3] |
| Nomegestrol acetate | 0.23 | [2][3] |
Table 2: Comparative Binding Affinity of this compound to Various Steroid Receptors
| Receptor | Ligand | Binding Affinity Metric | Reported Value | Reference |
| Mineralocorticoid Receptor (MR) | This compound | Relative to Aldosterone | 47% | [2][3][4] |
| Progesterone Receptor (PR) | This compound | Ki (nM) | 1.2 - 7.2 | [4] |
| Androgen Receptor (AR) | This compound | Ki (nM) | 10.8 | [4] |
| Glucocorticoid Receptor (GR) | This compound | IC50 (nM) | 255 - 325 | [4] |
Signaling Pathway
The classical signaling pathway of the mineralocorticoid receptor is initiated by the binding of an agonist in the cytoplasm. This event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific hormone response elements (HREs) on the DNA. This interaction recruits co-regulators and the transcriptional machinery, ultimately modulating the expression of target genes.[5][6][7]
Experimental Protocols
Protocol 1: Preparation of Rat Kidney Cytosol for MR Binding Assays
This protocol describes the preparation of a cytosolic fraction from rat kidneys, which is a rich source of mineralocorticoid receptors.
Materials:
-
Male Wistar rats
-
Homogenization Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, and 1 mM dithiothreitol (DTT), supplemented with a protease inhibitor cocktail.
-
Dounce homogenizer
-
Refrigerated ultracentrifuge
-
Bradford assay reagents
Procedure:
-
Euthanize rats and perfuse the kidneys with ice-cold saline to remove blood.
-
Excise the kidneys, remove the capsule, and mince the tissue on ice.
-
Homogenize the minced tissue in 4 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
The resulting supernatant is the cytosolic fraction. Carefully collect it, avoiding the pellet.
-
Determine the protein concentration of the cytosol using the Bradford assay.
-
Aliquot the cytosol and store it at -80°C until use.
Protocol 2: Radioligand Competitive Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the MR.
Materials:
-
Rat kidney cytosol (prepared as in Protocol 1)
-
[³H]-Aldosterone (specific activity ~80-100 Ci/mmol)
-
Unlabeled Aldosterone
-
This compound and other test compounds
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate.
-
Dextran-coated charcoal (DCC) suspension: 0.5% charcoal, 0.05% dextran in Assay Buffer.
-
Scintillation cocktail
Procedure:
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 50 µL of unlabeled this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) to the appropriate wells. For total binding, add 50 µL of Assay Buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled aldosterone (e.g., 1 µM).
-
Add 50 µL of [³H]-Aldosterone (final concentration ~1-2 nM) to all wells.
-
Add 100 µL of the diluted rat kidney cytosol (e.g., 100-200 µg protein) to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add 100 µL of ice-cold DCC suspension to each well.
-
Incubate on ice for 10 minutes with occasional shaking.
-
Centrifuge the plate at 3,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant (containing the bound radioligand) from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate the IC₅₀ value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.
Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay
This is a homogeneous, non-radioactive assay that measures changes in the polarization of light emitted from a fluorescently labeled ligand upon binding to the MR.
Materials:
-
Recombinant human mineralocorticoid receptor
-
Fluorescently labeled MR ligand (e.g., a fluorescent derivative of aldosterone)
-
This compound and other test compounds
-
Assay Buffer (specific to the recombinant receptor, often provided by the manufacturer)
-
Black, low-volume 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the 384-well plate, add 5 µL of the this compound dilutions to the respective wells. For controls (0% and 100% inhibition), add 5 µL of Assay Buffer.
-
Prepare a solution of the fluorescent MR ligand and recombinant MR in Assay Buffer.
-
Add 15 µL of the fluorescent ligand/MR solution to each well. The final concentrations should be optimized, but typical ranges are 1-5 nM for the fluorescent ligand and 5-20 nM for the receptor.
-
For the 100% inhibition control, add a high concentration of a known MR ligand (e.g., aldosterone) instead of the test compound.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Calculate the IC₅₀ and Ki values from the resulting competition curve.
References
- 1. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extinction of mineralocorticoid effects in this compound derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 472-54-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Application Notes: Experimental Design for Studying 19-Norprogesterone's Effects on Gonadotropin Secretion
Introduction
19-Norprogesterone is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone receptors. Like other 19-nor derivatives, it may also exhibit binding affinity for other steroid receptors, such as androgen and estrogen receptors, which can modulate its biological activity at the neuroendocrine level.[1] The primary regulatory axis for reproductive function is the Hypothalamic-Pituitary-Gonadal (HPG) axis. Gonadotropin-releasing hormone (GnRH) secreted from the hypothalamus stimulates the pituitary gland to release the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.
Progesterone and other progestins exert powerful feedback control, primarily at the hypothalamic level, to modulate the frequency of GnRH pulses, which subsequently alters the pattern of LH and FSH secretion.[3][4] Understanding the precise effects of synthetic progestins like this compound is critical for drug development in areas such as contraception, hormone replacement therapy, and treatment of hormone-dependent disorders.
This document outlines a comprehensive experimental strategy to elucidate the effects of this compound on gonadotropin secretion, employing a combination of in vitro and in vivo methodologies. The design progresses from foundational mechanistic studies at the molecular level to systemic evaluation in an integrated physiological model.
Experimental Design Overview
A multi-tiered approach is proposed to thoroughly characterize the pharmacological profile of this compound.
-
In Vitro Characterization:
-
Receptor Binding Assays: To quantify the binding affinity of this compound for progesterone receptors (PR) and androgen receptors (AR).
-
Reporter Gene Assays: To determine the functional activity (agonist or antagonist) of this compound at PR and AR.
-
Primary Pituitary Cell Culture & Perifusion: To assess the direct effects of this compound on pituitary gonadotropes, specifically its ability to modulate basal and GnRH-stimulated LH and FSH secretion.
-
-
In Vivo Assessment:
-
Animal Model: Ovariectomized (OVX) rodents (e.g., rats or mice) provide a well-established model, devoid of endogenous ovarian steroids, to study the isolated effects of exogenous hormones on the HPG axis.[5][6]
-
Hormonal Analysis: To measure the impact of this compound on LH and FSH pulsatility and surge dynamics through serial blood sampling.
-
Hypothalamic Analysis: To investigate the central mechanism of action by examining GnRH neuron activity and gene expression in the hypothalamus.
-
Diagrams and Visualizations
Signaling Pathway
References
- 1. The metabolism of 19-nor contraceptive progestins modulates their biological activity at the neuroendocrine level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The negative feedback actions of progesterone on gonadotropinreleasing hormone secretion are transduced by the classical progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. ESTROGENS AND PROGESTERONE AS NEUROPROTECTANTS: WHAT ANIMAL MODELS TEACH US - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19-Norprogesterone Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for 19-norprogesterone and its derivatives in preclinical research. This document summarizes available pharmacokinetic data, details experimental protocols for common administration routes, and illustrates the key signaling pathways involved in its mechanism of action.
Introduction to this compound
This compound is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone receptors. Structurally similar to progesterone but lacking the C19 methyl group, this compound exhibits potent progestogenic activity.[1] Like progesterone, it is highly active when administered parenterally but has minimal oral bioavailability.[1] This characteristic necessitates the exploration of various non-oral administration routes in preclinical studies to understand its pharmacokinetic and pharmacodynamic profiles. Its derivatives, such as Nestorone® (segesterone acetate) and nomegestrol acetate, have been developed to enhance oral activity or to be suitable for specific delivery systems like subdermal implants.
Data Presentation: Pharmacokinetics of this compound Derivatives
Quantitative preclinical pharmacokinetic data for this compound is limited in publicly available literature. However, studies on its potent derivatives, Nestorone® and nomegestrol acetate, provide valuable insights into the behavior of this class of compounds.
Table 1: Pharmacokinetic Parameters of Nestorone® in Female Rats Following a Single Subcutaneous (S.C.) Injection
| Parameter | Value | Units | Reference |
| Dose | 400 | µCi/kg (³H Nestorone) | [2] |
| Cmax (plasma) | 95.5 | ng equiv./g | [2] |
| Tmax (plasma) | 2 | hours | [2] |
| Terminal Elimination Half-life (t½) | 15.6 | hours | [2] |
| Primary Route of Excretion | Feces | (~81.4% of dose) | [2] |
Table 2: Pharmacokinetic Parameters of Nomegestrol Acetate in Female Rats Following a Single Oral (P.O.) Administration
| Parameter | 10 mg/kg Dose | 20 mg/kg Dose | 40 mg/kg Dose | Units | Reference |
| Cmax | 1.83 ± 0.37 | 3.52 ± 0.62 | 7.15 ± 1.28 | µg/L | [3] |
| Tmax | 1.8 ± 0.4 | 1.6 ± 0.5 | 1.5 ± 0.5 | hours | [3] |
| AUC(0-t) | 14.8 ± 3.1 | 31.2 ± 5.8 | 65.4 ± 11.7 | µg·h/L | [3] |
| CL/F | 6.12 ± 1.25 | 5.78 ± 1.03 | 4.95 ± 0.87 | L/h/kg | [3] |
| t½ | 11.2 ± 2.1 | 10.5 ± 1.9 | 10.7 ± 2.0 | hours | [3] |
Data are presented as mean ± standard deviation. AUC(0-t) is the area under the plasma concentration-time curve from time zero to the last measurable concentration. CL/F is the apparent total clearance of the drug from plasma after oral administration.
Experimental Protocols
The following are detailed methodologies for the administration of this compound and its derivatives in preclinical rat models. These protocols are based on established procedures for steroid administration.
Protocol 1: Subcutaneous (S.C.) Injection in Rats
This protocol is suitable for administering this compound or its derivatives in a vehicle to achieve systemic exposure, bypassing first-pass metabolism.
Materials:
-
This compound or its derivative
-
Sterile vehicle (e.g., sesame oil, peanut oil, or an aqueous suspension medium)
-
Sterile syringes (1 mL)
-
Sterile needles (23-26 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Aseptically prepare the dosing solution or suspension. For oil-based vehicles, ensure the compound is fully dissolved. For aqueous suspensions, ensure a uniform and stable suspension is achieved.
-
The concentration should be calculated to deliver the desired dose in a volume of 1-5 mL/kg.
-
-
Animal Preparation and Restraint:
-
Weigh the rat to determine the correct injection volume.
-
Safely and securely restrain the animal. One common method is to grasp the loose skin at the scruff of the neck.
-
-
Injection Procedure:
-
Identify the injection site, typically the loose skin over the back between the shoulder blades.[4][5][6][7]
-
Wipe the injection site with 70% ethanol.
-
Create a "tent" of skin by gently lifting the skin.
-
Insert the sterile needle, bevel up, at the base of the tented skin, parallel to the animal's body.[8]
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.[4][5][7]
-
Slowly inject the solution/suspension.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, leakage from the injection site, or adverse reactions.
-
Protocol 2: Oral Gavage in Rats
This protocol is used for direct administration of a substance into the stomach and is relevant for assessing the oral bioavailability of this compound derivatives.
Materials:
-
This compound derivative
-
Sterile vehicle (e.g., water, saline, or a suspension vehicle like 0.5% carboxymethylcellulose)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the rat, typically 16-18 gauge)
-
Syringes (1-5 mL)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Prepare the dosing solution or suspension at the desired concentration. Ensure it is well-mixed and at room temperature.
-
The volume should not exceed 10-20 mL/kg.[9]
-
-
Animal Preparation and Restraint:
-
Weigh the rat to calculate the precise volume for administration.
-
Properly restrain the animal to immobilize its head and align the head and body vertically with the esophagus.[10] This can be done by holding the rat over the shoulders and back.
-
-
Gavage Needle Measurement and Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth to reach the stomach.[9] Mark this length on the needle.
-
Gently insert the gavage needle into the mouth, to one side of the incisors, and guide it over the tongue into the pharynx.[9][10]
-
Allow the animal to swallow the needle as it is advanced gently into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.[10][11]
-
-
Administration and Post-Procedure:
-
Once the needle is at the predetermined depth, administer the substance slowly and smoothly.[11]
-
Withdraw the needle gently along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of respiratory distress (e.g., coughing, fluid from the nose), which could indicate accidental administration into the trachea.[12] Monitor the animal again 12-24 hours post-dosing.[9]
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are primarily mediated through progesterone receptors (PRs). This interaction can trigger both genomic and non-genomic signaling pathways.
Genomic and Non-Genomic Signaling of Progesterone Receptors
Progesterone and its analogs can elicit cellular responses through two main pathways: a classical genomic pathway and a rapid non-genomic pathway.
-
Genomic Pathway: In the classical pathway, the steroid hormone diffuses across the cell membrane and binds to intracellular progesterone receptors (PR-A and PR-B).[13] This hormone-receptor complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription. This process typically occurs over hours.
-
Non-Genomic Pathway: Progesterone can also initiate rapid signaling events that do not require gene transcription.[13] This can occur through membrane-associated PRs or by the interaction of cytoplasmic PRs with signaling molecules. For instance, PR-B can interact with the SH3 domain of Src tyrosine kinase, activating the c-Src/Ras/Raf/MAPK (ERK1/2) signaling cascade.[13][14] This rapid signaling can lead to the phosphorylation of various proteins, including transcription factors, influencing cellular function within minutes.
Caption: Genomic and non-genomic signaling pathways of this compound.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study comparing different administration routes.
Caption: Workflow for a preclinical pharmacokinetic study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Single-dose pharmacokinetics of Nestorone, a potential female-contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, tissue distribution, and excretion of nomegestrol acetate in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 5. queensu.ca [queensu.ca]
- 6. staff.flinders.edu.au [staff.flinders.edu.au]
- 7. research.vt.edu [research.vt.edu]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
- 9. research.fsu.edu [research.fsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. aniphy.fr [aniphy.fr]
- 13. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of 19-Norprogesterone for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for working with 19-Norprogesterone in in vitro experiments. Due to its hydrophobic nature, achieving and maintaining the solubility of this compound in aqueous cell culture media is a critical challenge that can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic progestin, an analog of the endogenous steroid hormone progesterone, lacking the methyl group at position 19.[1] Like many steroids, it is poorly soluble in aqueous solutions, which can lead to precipitation when preparing stock solutions or diluting them into cell culture media for in vitro experiments. This precipitation can result in inaccurate compound concentrations and unreliable experimental results. The aqueous solubility of this compound has been reported to be 36.1 mg/L at 37°C.
Q2: What are the primary mechanisms of action for this compound?
A2: this compound primarily acts as a potent agonist for the progesterone receptor (PR).[1] Additionally, it exhibits a high affinity for the mineralocorticoid receptor (MR), where it functions as a partial agonist.[1]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for dissolving hydrophobic steroids like this compound for in vitro studies. It is crucial to use anhydrous (water-free) solvents to minimize precipitation.
Q4: My this compound precipitated after diluting the stock solution in my cell culture medium. What happened?
A4: This phenomenon is known as "solvent-shifting" or "antisolvent precipitation." It occurs when a compound dissolved in a good organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The organic solvent disperses, and the hydrophobic compound crashes out of the solution.
Q5: How can I avoid precipitation when diluting my this compound stock solution?
A5: To prevent precipitation, it is recommended to perform a serial dilution. First, dilute the concentrated stock solution into a small volume of pre-warmed (37°C) cell culture medium, preferably containing serum if your experimental design allows. Mix thoroughly, and then add this intermediate dilution to the final volume of the medium with gentle agitation.
Q6: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A6: The tolerance of cell lines to organic solvents varies. It is generally recommended to keep the final concentration of DMSO or ethanol in the cell culture medium at or below 0.5%, and preferably below 0.1%, to avoid cytotoxic effects. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identify and resolve common precipitation issues with this compound in in vitro experiments.
| Observation | Potential Cause | Recommended Solution(s) |
| Cloudiness or visible precipitate in the stock solution vial. | - The compound has precipitated out of the stock solution due to improper storage (e.g., temperature fluctuations).- The stock solution is supersaturated. | - Gently warm the vial in a 37°C water bath and vortex vigorously to redissolve the compound.- If precipitation persists, prepare a fresh stock solution at a slightly lower concentration. |
| Precipitate forms immediately upon adding the stock solution to the cell culture medium. | - Solvent Shock: Rapid change in solvent polarity.- High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Use a stepwise dilution method as described in the FAQs.- Ensure the final concentration of this compound is below its solubility limit. Perform a solubility test to determine the maximum achievable concentration without precipitation. |
| The diluted solution is initially clear but becomes cloudy or shows precipitation over time. | - Solution Instability: The diluted aqueous solution is not stable over time.- Supersaturation: The initial dilution resulted in a temporarily supersaturated solution. | - Prepare fresh dilutions of this compound immediately before each experiment.- Avoid storing diluted aqueous solutions for extended periods.- Reduce the final working concentration of this compound. |
| Precipitation is observed only in serum-free media. | - Lack of Solubilizing Proteins: Serum proteins like albumin can help to solubilize hydrophobic compounds. | - If experimentally permissible, consider adding a low concentration of bovine serum albumin (BSA) to your serum-free medium.- Utilize solubility enhancers like cyclodextrins. |
Quantitative Data Summary
Table 1: Solubility of Progesterone in Common Organic Solvents (as a proxy for this compound)
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | ~31.45 - 40 | ~100 - 127.2 |
| Ethanol | ~20 - 31.45 | ~63.6 - 100 |
Table 2: Recommended Maximum Solvent Concentrations for Common Cell Lines
| Cell Line | DMSO | Ethanol |
| HeLa | ≤ 0.5% | ≤ 0.5% |
| MCF-7 | ≤ 0.5% | ≤ 0.5% |
| HepG2 | ≤ 0.5% | ≤ 0.5% |
Note: These are general recommendations. It is highly advisable to perform a dose-response curve for the solvent alone on your specific cell line to determine the optimal non-toxic concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out an appropriate amount of this compound powder. The molecular weight of this compound is approximately 300.44 g/mol . To prepare a 10 mM solution, you will need 3.0044 mg per 1 mL of DMSO.
-
Add the calculated amount of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or phosphate-buffered saline (PBS)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or PBS. A common starting concentration is 1-5% (w/v). Stir until the HP-β-CD is completely dissolved.
-
Add the this compound powder directly to the HP-β-CD solution. The molar ratio of drug to cyclodextrin often ranges from 1:1 to 1:2.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear.
-
Once dissolved, sterile-filter the solution through a 0.22 µm filter.
-
This aqueous stock solution can then be further diluted in cell culture medium for your experiments.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for solubilizing this compound for in vitro experiments.
Progesterone Receptor Signaling Pathway
Caption: Classical genomic signaling pathway of the Progesterone Receptor.
Mineralocorticoid Receptor Signaling Pathway
Caption: Genomic signaling pathway of the Mineralocorticoid Receptor.
References
addressing 19-Norprogesterone stability issues in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues related to 19-Norprogesterone during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is typically found on the product label.[1] For optimal long-term preservation of purified hormones like this compound, storage in a non-cycling freezer at or below -15°C is recommended.[2] It is also crucial to protect the compound from light, as it is light-sensitive.[1]
Q2: How should I store this compound in solution?
A2: this compound in solution is more susceptible to degradation than in its solid state. The stability of a similar this compound derivative, Nestorone, in aqueous solutions is dependent on temperature and pH.[3] It is advisable to prepare solutions fresh. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage of solutions, aliquoting and freezing at -20°C or lower may be considered, though stability under these conditions should be verified for your specific solvent and concentration.
Q3: What factors can cause this compound to degrade?
A3: Several factors can contribute to the degradation of this compound, particularly in solution. These include:
-
Temperature: Higher temperatures accelerate the rate of degradation.[3]
-
pH: A study on a related compound showed faster degradation in alkaline media through a hydrolytic mechanism.[3]
-
Light: this compound is light-sensitive, and exposure to light can lead to degradation.[1]
-
Oxidation: Although hydrolysis was the primary degradation pathway in alkaline conditions for a similar compound, oxidation can also be a potential degradation pathway for steroids.[3]
Q4: I have been storing my this compound powder at room temperature. Is it still usable?
A4: While the product is chemically stable under standard ambient conditions (room temperature), long-term storage at room temperature is not ideal, especially if the container has been opened.[1] For critical experiments, it is recommended to use a sample that has been stored under recommended conditions (-15°C or below).[2] If you must use the material, it is crucial to assess its purity, for example, by High-Performance Liquid Chromatography (HPLC), before use.
Q5: My this compound solution has changed color. What should I do?
A5: A change in color is a visual indicator of potential degradation or contamination. It is strongly advised not to use the solution for experiments. The solution should be discarded, and a fresh solution should be prepared from solid this compound that has been stored correctly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a frozen stock, aliquot it upon preparation to avoid multiple freeze-thaw cycles. Verify the purity of the solid material using a suitable analytical method like HPLC. |
| Loss of biological activity | Degradation of this compound in the experimental medium. | Check the pH of your experimental medium; highly alkaline conditions may accelerate degradation.[3] Minimize the exposure of your experimental setup to light and elevated temperatures. |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method to accurately quantify the active compound in the presence of its degradants. |
| Precipitate forms in frozen stock solution | Poor solubility or compound crashing out at low temperatures. | Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve any precipitate. Consider using a different solvent or a lower concentration for your stock solution. |
Data on Stability of a this compound Analogue
| Condition | Observation | Reference |
| Solid State (Powder) | No detectable degradation even under severe experimental conditions. | [3] |
| Solid State (in Silastic implants) | No detectable degradation even under severe experimental conditions. | [3] |
| Aqueous Solution | Slow degradation, dependent on temperature and pH. | [3] |
| Aqueous Solution (Alkaline pH) | Faster degradation compared to neutral or acidic pH. | [3] |
| Aqueous Solution (Increased Temperature) | Increased rate of degradation. | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Steroid Analysis
This protocol is a general guideline for developing a stability-indicating HPLC method, which can be adapted for this compound.
Objective: To develop an HPLC method that can separate and quantify this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade buffers (e.g., phosphate or acetate buffers)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
-
Oxidizing agent (e.g., H₂O₂) for forced degradation
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV or photodiode array (PDA) detector
Methodology:
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for a specified time.
-
Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 80°C) for a specified time. Also, reflux a solution of this compound.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
-
-
HPLC Method Development:
-
Mobile Phase Selection: Start with a mobile phase of acetonitrile and water or methanol and water in different ratios (e.g., 50:50, 60:40, 70:30 v/v). Buffer may be added to control the pH.
-
Column: A C18 column is a common choice for steroid analysis.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector.
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve good separation between the parent peak of this compound and any degradation peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Long-Term Stability Study
Objective: To evaluate the stability of this compound under specific long-term storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple, identical samples of this compound in the desired form (solid or in a specific solvent at a known concentration).
-
Storage: Store the samples under different conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analysis: At each time point, analyze a set of samples for purity and concentration using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Data Evaluation: Compare the results to the initial time point (t=0) to determine the extent of degradation over time for each storage condition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Troubleshooting Cross-Reactivity in 19-Norprogesterone Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in 19-Norprogesterone immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a this compound immunoassay?
A1: Cross-reactivity occurs when the antibody in the immunoassay, which is intended to bind specifically to this compound, also binds to other structurally similar molecules.[1][2][3] This binding of non-target molecules can lead to inaccurate, often falsely elevated, measurements of this compound concentration.[1][3] Competitive immunoassays, commonly used for small molecules like steroids, are particularly susceptible to this issue.[4]
Q2: Which types of molecules are most likely to cross-react with a this compound antibody?
A2: Molecules with a high degree of structural similarity to this compound are the most likely cross-reactants. These can include endogenous steroids, such as progesterone and its metabolites, as well as synthetic progestins and other steroid hormones.[1][5] The core steroid structure is shared among these compounds, and even minor differences in side chains may not be sufficient to prevent antibody binding.
Q3: How can I determine if my assay is affected by cross-reactivity?
A3: If you suspect cross-reactivity, you can perform a specificity assessment. This involves testing the response of the immunoassay to potentially interfering compounds at various concentrations. Additionally, unexpected or clinically inconsistent results may be an indication of interference.[1] For critical results, confirmation with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
Q4: What is the difference between polyclonal and monoclonal antibodies regarding cross-reactivity?
A4: Monoclonal antibodies, in general, offer higher specificity as they recognize a single epitope on the target molecule. Polyclonal antibodies recognize multiple epitopes and may have a higher likelihood of cross-reacting with structurally similar molecules.
Q5: Can the sample matrix itself cause interference?
A5: Yes, components within the sample matrix, such as lipids, proteins, and steroid-binding globulins, can interfere with the antibody-antigen binding, leading to inaccurate results. This is known as a matrix effect.
Troubleshooting Guides
Issue 1: Higher-Than-Expected this compound Concentrations
This is the most common issue arising from cross-reactivity.
Initial Checks:
-
Review Sample History: Check if the sample donor has been administered any medications, particularly other steroid-based drugs or synthetic progestins.
-
Consult Cross-Reactivity Data: Refer to the manufacturer's product insert for a list of known cross-reactants and their percentage of cross-reactivity. Compare this with any known or suspected compounds in your sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpectedly high results.
Corrective Actions:
-
Sample Purification: To remove interfering substances, perform a sample purification step before running the immunoassay. Common methods include Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Detailed protocols are provided in the "Experimental Protocols" section.
-
Confirmation with a Specific Method: For critical applications, confirm your immunoassay results using a more specific analytical method like LC-MS/MS, which can distinguish between structurally similar steroids.
-
Dilution Linearity: Perform serial dilutions of your sample. If a significant cross-reactant is present, you may observe non-linear dilution effects.
Issue 2: High Variability Between Replicates
Initial Checks:
-
Pipetting Technique: Ensure consistent and accurate pipetting of all reagents and samples.
-
Reagent Mixing: Confirm that all reagents, including standards and samples, are thoroughly mixed before addition to the plate.
-
Plate Washing: Ensure that the plate washing steps are performed uniformly and effectively across all wells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high replicate variability.
Data Presentation
Representative Cross-Reactivity of a this compound Immunoassay
The following table provides representative cross-reactivity data for a competitive this compound immunoassay. Note that actual cross-reactivity can vary between different antibody lots and assay manufacturers. It is crucial to consult the product-specific data sheet.
| Compound | % Cross-Reactivity |
| This compound | 100% |
| Progesterone | 5 - 20% |
| 17α-Hydroxyprogesterone | < 1% |
| 5α-Dihydroprogesterone | 5 - 15% |
| 5β-Dihydroprogesterone | 10 - 25% |
| Norgestrel | 15 - 40% |
| Norethindrone | 30 - 60% |
| Testosterone | < 0.5% |
| Cortisol | < 0.1% |
| Estradiol | < 0.1% |
This table is for illustrative purposes. Users must validate the specificity of their own assay.
Experimental Protocols
Protocol 1: Assessment of Cross-Reactivity in a Competitive ELISA
This protocol allows for the determination of the percentage of cross-reactivity of potentially interfering compounds.
Objective: To quantify the interference of a specific compound in the this compound immunoassay.
Materials:
-
This compound ELISA kit (including antibody-coated plates, enzyme conjugate, standards, wash buffer, substrate, and stop solution)
-
High-purity samples of potential cross-reactants (e.g., progesterone, norgestrel)
-
Precision pipettes and tips
-
Microplate reader (450 nm)
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a standard curve for this compound according to the kit instructions (e.g., serial dilutions from 10 ng/mL to 0.1 ng/mL).
-
Prepare serial dilutions of the potential cross-reactant in the assay buffer. The concentration range should be wide enough to potentially cause displacement (e.g., from 1000 ng/mL down to 1 ng/mL).
-
-
Assay Procedure:
-
Run the this compound standard curve in duplicate.
-
In separate wells, run the serial dilutions of the potential cross-reactant in duplicate.
-
Follow the standard procedure of the competitive ELISA kit:
-
Add samples/standards/cross-reactants to the antibody-coated wells.
-
Add the this compound-enzyme conjugate.
-
Incubate as specified.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color development.
-
Stop the reaction.
-
-
-
Data Analysis:
-
Read the absorbance of all wells at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of the cross-reactant that gives a 50% reduction in the maximum signal (IC50). This is the concentration that displaces 50% of the enzyme-labeled this compound.
-
Calculate the % Cross-Reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Workflow for Cross-Reactivity Assessment:
Caption: Experimental workflow for assessing cross-reactivity.
Protocol 2: Sample Purification using Solid Phase Extraction (SPE)
This is a general guideline and may require optimization for your specific sample matrix.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Ethyl acetate
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Vortex mixer
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load 1 mL of your sample onto the cartridge.
-
Allow the sample to pass through the cartridge slowly.
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar, interfering compounds.
-
-
Elution:
-
Elute the this compound and other steroids with 2 mL of ethyl acetate into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 37°C.
-
Reconstitute the dried extract in a known volume of the immunoassay buffer.
-
Vortex thoroughly to ensure complete dissolution. The sample is now ready for analysis.
-
References
Technical Support Center: Synthesis of 19-Norprogesterone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 19-norprogesterone and its derivatives. The information is presented in a practical question-and-answer format to assist in overcoming experimental hurdles.
Troubleshooting Guides
Section 1: Low Reaction Yields
Question: My overall yield for the synthesis of this compound is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yields in multi-step syntheses like that of this compound can arise from a variety of factors at different stages. A systematic approach to troubleshooting is crucial.[1]
Potential Causes & Solutions:
-
Reagent and Solvent Quality:
-
Problem: Impure or wet reagents and solvents can lead to side reactions or inhibit the desired transformation. This is particularly critical in moisture-sensitive reactions like those involving organometallics or strong bases.
-
Solution: Ensure all reagents are of high purity and solvents are appropriately dried before use. It is often recommended to use freshly distilled solvents for critical steps.[2]
-
-
Reaction Conditions:
-
Problem: Suboptimal temperature, reaction time, or concentration can significantly impact yield. For instance, in the Birch reduction, temperature control is critical to prevent unwanted side reactions.
-
Solution: Carefully monitor and control reaction parameters. Small-scale pilot reactions can be performed to optimize temperature, concentration, and reaction time. Following established and reliable protocols is highly recommended.
-
-
Incomplete Reactions or Decomposition:
-
Problem: The reaction may not have gone to completion, or the product may be degrading under the reaction or workup conditions.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction at the optimal time to prevent product degradation. If the product is sensitive, ensure the workup procedure is performed promptly and at a suitable temperature.[1]
-
-
Losses During Workup and Purification:
-
Problem: Significant amounts of product can be lost during extraction, washing, and purification steps. Emulsion formation during aqueous workup is a common issue.
-
Solution: Optimize the workup procedure to minimize losses. This includes using the correct pH for extractions to ensure the product is in the desired phase and breaking emulsions with brine or by centrifugation. During purification by column chromatography, select an appropriate solvent system to ensure good separation and recovery.
-
A logical approach to troubleshooting low yields is outlined in the following diagram:
Caption: A logical workflow for troubleshooting low reaction yields.
Section 2: Side Product Formation and Purification Challenges
Question: I am observing significant side product formation, which is complicating the purification of my this compound derivative. How can I identify and minimize these impurities?
Answer: The formation of side products is a common challenge in steroid synthesis. Identifying the nature of these impurities is the first step toward mitigating their formation and developing an effective purification strategy.
Common Side Reactions and Mitigation Strategies:
-
Over-reduction in Birch Reduction:
-
Problem: The Birch reduction, a key step in removing the C19 methyl group, can sometimes lead to over-reduction of the aromatic ring or other functional groups if not carefully controlled.
-
Solution: Use the stoichiometric amount of the reducing metal (e.g., lithium or sodium) and quench the reaction promptly once the starting material is consumed. Maintaining a low temperature (-78 °C) is crucial.
-
-
Isomerization:
-
Problem: The stereochemistry of the steroid core is critical for its biological activity. Unwanted isomerization can occur under acidic or basic conditions, or at elevated temperatures, leading to a mixture of diastereomers that are often difficult to separate.
-
Solution: Maintain careful control of pH and temperature throughout the synthesis and purification process. Use buffered solutions during workup where necessary.
-
-
Incomplete Oxidation or Over-oxidation:
-
Problem: In steps like the Oppenauer oxidation to form the α,β-unsaturated ketone, incomplete reaction can leave starting material, while harsh conditions can lead to unwanted side products.[2]
-
Solution: Use a suitable excess of the hydride acceptor (e.g., acetone) and ensure the catalyst is active. Monitor the reaction closely to avoid prolonged reaction times that might lead to degradation.
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying steroid derivatives.
-
Solvent System Selection: The choice of solvent system is critical for achieving good separation. A typical starting point for normal-phase silica gel chromatography of steroids is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or acetone. The polarity is gradually increased to elute compounds of increasing polarity.
-
Troubleshooting: If compounds are not separating well, a different solvent system should be explored. Sometimes, adding a small amount of a third solvent (e.g., methanol or dichloromethane) can improve resolution.
-
-
Recrystallization: This technique can be very effective for obtaining highly pure crystalline products, provided a suitable solvent or solvent mixture can be found. It is often used as a final purification step after chromatography.
The following diagram illustrates a decision-making process for managing side product formation:
Caption: A decision-making diagram for managing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound derivatives where problems are likely to occur?
A1: The two most challenging steps are typically the Birch reduction and the subsequent oxidation to form the conjugated enone system. The Birch reduction requires careful control of temperature and stoichiometry to avoid over-reduction and ensure the desired regioselectivity. The oxidation step, often an Oppenauer oxidation, can be sluggish and may lead to side products if not optimized.
Q2: I'm having trouble with the stereoselectivity of my reactions. How can I control the formation of the desired stereoisomer?
A2: Controlling stereoselectivity in steroid synthesis is a complex challenge. Key strategies include:
-
Chiral Starting Materials: Starting with a stereochemically pure precursor is the most common approach.
-
Stereoselective Reagents: Using chiral reagents or catalysts can induce the formation of one stereoisomer over another.
-
Substrate Control: The existing stereocenters in the steroid nucleus can direct the stereochemical outcome of subsequent reactions. Understanding these directing effects is crucial for planning the synthetic route.
-
Purification: In cases where a mixture of stereoisomers is unavoidable, careful chromatographic separation is often necessary. This can be challenging and may require specialized techniques like chiral HPLC. The first synthesis of this compound in 1944 produced a mixture of unnatural stereoisomers.[3]
Q3: What are the best practices for handling and storing this compound and its intermediates?
A3: Steroids are generally stable compounds, but it is good practice to store them in a cool, dry, and dark place to prevent degradation. Many are sensitive to light and air over long periods. For long-term storage, keeping them under an inert atmosphere (e.g., argon or nitrogen) in a sealed container is recommended. Intermediates may be less stable, and their specific storage requirements should be considered based on their functional groups.
Quantitative Data Summary
The following table summarizes typical yields for key steps in the synthesis of this compound, although specific yields can vary significantly based on the substrate and exact conditions used.
| Reaction Step | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Birch Reduction | Estradiol derivative | Li/NH₃, EtOH | 60-80% | [4] |
| Oppenauer Oxidation | 19-Nor-androstene-3,17-diol | Aluminum isopropoxide, acetone | 70-90% | [2][5] |
| Fluorination | 21-hydroxy-16α-ethyl-19-norprogesterone | [¹⁸F]fluoride | 4-30% (overall) | [6] |
Experimental Protocols
Protocol 1: Birch Reduction of an Estradiol Derivative (General Procedure)
Objective: To remove the C19 angular methyl group from an aromatic A-ring steroid precursor.
Materials:
-
Estradiol 3-methyl ether
-
Anhydrous liquid ammonia
-
Lithium metal
-
Anhydrous ethanol
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous ammonia into the flask.
-
Dissolve the estradiol 3-methyl ether in anhydrous THF and add it to the liquid ammonia.
-
Slowly add small pieces of lithium metal to the stirred solution until a persistent blue color is observed.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears.
-
Carefully add saturated aqueous ammonium chloride solution to quench any remaining lithium.
-
Allow the ammonia to evaporate overnight as the flask warms to room temperature.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Oppenauer Oxidation of a 19-Nor-steroid diol (General Procedure)
Objective: To selectively oxidize the 3-hydroxyl group to a ketone and isomerize the double bond to form the α,β-unsaturated ketone.
Materials:
-
19-Nor-androst-5(10)-ene-3β,17β-diol
-
Aluminum isopropoxide
-
Anhydrous acetone
-
Anhydrous toluene
Procedure:
-
To a solution of the steroid diol in anhydrous toluene, add a large excess of anhydrous acetone.
-
Add a catalytic amount of aluminum isopropoxide.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a dilute acid solution.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 19-nortestosterone by column chromatography or recrystallization.
Signaling Pathways and Workflows
The synthesis of this compound derivatives does not directly involve biological signaling pathways. However, the experimental workflow can be visualized to better understand the sequence of operations and potential points of failure.
Caption: A simplified experimental workflow for the synthesis of a this compound derivative.
References
- 1. 19-Norprogestins. Synthesis and biological activity of 6-chloro-16-methylene-17 -hydroxy-19-nor-4,6-pregnadiene-3,20-dione 17-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Oppenauer Oxidation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
minimizing off-target effects of 19-Norprogesterone in cellular assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19-Norprogesterone. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing off-target effects and ensuring the accuracy and reproducibility of your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a synthetic steroidal progestin, an analog of the endogenous hormone progesterone, but lacking the C19 methyl group.[1] Its primary molecular target is the progesterone receptor (PR), a ligand-activated transcription factor that regulates gene expression in response to progesterone.[2] this compound is recognized as a potent progestagen, possessing a high affinity for the progesterone receptor.[2]
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is its activity at the mineralocorticoid receptor (MR). Unlike progesterone, which is an MR antagonist, this compound acts as a partial agonist.[3] This can lead to mineralocorticoid effects such as sodium retention. Studies have shown that this compound has an approximately 3-fold higher affinity for the MR than progesterone.[3] Additionally, some studies indicate that this compound can also interact with the glucocorticoid receptor (GR), with a 3-fold increased affinity compared to progesterone.[4] Depending on the specific derivative, there may also be some level of interaction with the androgen receptor (AR).
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that elicits a response in your assay to minimize the engagement of lower-affinity off-target receptors.
-
Use of Specific Antagonists: Co-treatment with specific antagonists for off-target receptors, such as spironolactone for the mineralocorticoid receptor or mifepristone (RU-486) for the glucocorticoid receptor, can help to isolate the progesterone receptor-mediated effects.
-
Cell Line Selection: Use cell lines with a well-characterized expression profile of steroid receptors. Ideally, for studying progesterone receptor-specific effects, a cell line with high PR expression and low or absent MR and GR expression would be optimal.
-
Control Experiments: Always include appropriate controls, such as vehicle-only treated cells and cells treated with a highly specific progestin with known low off-target activity, for comparison.
Q4: What is the general signaling pathway of the Progesterone Receptor?
A4: The progesterone receptor (PR) is a member of the nuclear receptor superfamily. In its inactive state, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its ligand (e.g., progesterone or this compound), the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Data Presentation: Receptor Binding Affinity
The following table summarizes the relative binding affinities (RBAs) of this compound and related compounds for various steroid receptors. This data is crucial for understanding its potential for off-target effects.
| Compound | Progesterone Receptor (PR) | Mineralocorticoid Receptor (MR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) |
| Progesterone | 100% (Reference) | ~15-20% (Antagonist) | ~1% | <1% |
| This compound | High Affinity (Potent Agonist)[2] | 47% (Relative to Aldosterone) (Partial Agonist)[5] | ~3-fold higher than Progesterone[4] | Low to moderate, derivative-dependent |
| Nomegestrol Acetate | High Affinity | 0.23% (Relative to Aldosterone) | Very Low | Anti-androgenic |
Note: Relative binding affinities can vary depending on the experimental system (e.g., tissue source, species, assay conditions).
Mandatory Visualizations
Here are diagrams illustrating key signaling pathways and an experimental workflow.
References
- 1. graphviz.org [graphviz.org]
- 2. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19-nor analogs of adrenal steroids: mineralocorticoid and glucocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extinction of mineralocorticoid effects in this compound derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of 19-Norprogesterone Analogs
This guide is intended for researchers, scientists, and drug development professionals actively engaged in optimizing the oral delivery of 19-Norprogesterone analogs. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your formulation and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of this compound analogs?
A1: The primary barriers are twofold. First, these analogs are typically highly lipophilic and have very low aqueous solubility, which limits their dissolution rate in the gastrointestinal (GI) tract—a prerequisite for absorption.[1][2] Second, like other steroids, they are often subject to extensive first-pass metabolism in the gut wall and liver by cytochrome P450 enzymes, which significantly reduces the amount of active drug reaching systemic circulation.[2][3][4]
Q2: What are the main formulation strategies to overcome these barriers?
A2: The core strategies aim to enhance solubility and/or bypass first-pass metabolism. Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the drug's surface area, leading to a faster dissolution rate.[5][6]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and liposomes can solubilize the drug and promote lymphatic absorption, partially avoiding the liver's first-pass effect.[7][8][9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can convert it from a crystalline to a more soluble amorphous state.[7][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of the drug.[11]
Q3: Can chemical modification of the this compound analog itself improve bioavailability?
A3: Yes. A common chemical modification strategy is the creation of a prodrug .[12] This involves attaching a promoiety to the parent drug to enhance its solubility or membrane permeability. Once absorbed, enzymes in the body cleave the promoiety to release the active this compound analog.[12] This approach can also be used to temporarily mask the sites on the molecule that are susceptible to first-pass metabolism.
Q4: How do I choose the best strategy for my specific this compound analog?
A4: The choice depends on the specific physicochemical properties of your analog (e.g., solubility, logP, melting point) and the desired therapeutic profile.
-
For compounds with dissolution rate-limited absorption, particle size reduction or solid dispersions are excellent starting points.
-
For compounds suffering from extensive first-pass metabolism, LBDDS are often more effective due to their ability to utilize the lymphatic pathway.
-
If poor solubility is the primary issue, cyclodextrin complexation can be highly effective. A systematic approach involving pre-formulation screening of various strategies is highly recommended.
Troubleshooting Guides
Issue 1: Consistently Low Drug Release During In Vitro Dissolution Testing
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Wettability | Incorporate a surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the formulation or dissolution medium. | Surfactants reduce the interfacial tension between the hydrophobic drug particles and the aqueous medium, improving wetting and facilitating dissolution. |
| Drug Recrystallization | For amorphous solid dispersions, incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation. | Polymers can maintain a supersaturated state by sterically hindering the nucleation and growth of drug crystals in the dissolution medium.[7] |
| Inadequate Mechanical Stress | Increase the agitation speed (RPM) of the dissolution apparatus (within compendial limits). | Higher agitation provides more energy to break up agglomerates and enhances the diffusion of dissolved drug away from the particle surface. |
| Non-Biorelevant Medium | Switch to a more biorelevant dissolution medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). | These media contain bile salts and lecithin, which mimic the composition of human intestinal fluid and can significantly improve the solubilization of lipophilic drugs like steroid analogs. |
Issue 2: High Inter-Subject Variability in Animal Pharmacokinetic (PK) Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Food Effects | Standardize the feeding schedule for all animals (e.g., fasted overnight before dosing). | The presence of food can drastically alter GI physiology, including gastric emptying time and bile salt secretion, leading to erratic absorption of lipophilic drugs.[4] |
| Formulation Instability | Ensure the formulation (especially liquid ones like SEDDS) is physically stable and does not precipitate the drug upon dilution in the GI tract. | Pre-dosing, test the formulation's behavior by dispersing it in simulated gastric and intestinal fluids to check for any signs of precipitation. |
| Inconsistent Dosing | Use precise dosing techniques, such as oral gavage with validated syringe volumes, for all animals. | Inaccurate dosing is a common source of variability. Ensure the formulation is homogenous and does not settle before or during administration. |
| Genetic/Metabolic Differences | Increase the number of animals per group to improve statistical power and account for natural biological variation. | Some variability is inherent. A larger sample size can help distinguish formulation-related effects from random biological differences. |
Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data from studies on progesterone, which serves as a relevant proxy for its 19-nor analogs, demonstrating the impact of various formulation technologies.
Table 1: Effect of Lipid-Based Formulations on Progesterone Bioavailability
| Formulation | Animal Model | Key Finding | Relative Bioavailability Increase | Reference |
| Bilosomes (vs. API suspension) | Wistar Rats | Enhanced absorption and retention | 9.75-fold | [1] |
| Bilosomes (vs. marketed capsules) | Wistar Rats | Significantly improved bioavailability | 4.287-fold | [1] |
| Self-Emulsifying System (Pellet) | Dogs | Improved bioavailability over aqueous suspension | Statistically significant (exact fold-increase not stated) | [13] |
Table 2: Effect of Particle Size Reduction and Other Technologies on Steroids
| Technology | Drug | Key Finding | Impact on Dissolution/Solubility | Reference |
| Nanonization | Progesterone | Nano-PG showed 2-fold higher solubility vs. Micro-PG | 2-fold increase in solubility | [14] |
| Impregnation on Mesoporous Silica | Progesterone | Amorphization of the drug | >90% drug release within 2 minutes | [15] |
| Cocrystallization | Progesterone | Cocrystals with carboxylic acids increased exposure | AUC increased up to 1201.72 h·ng·mL⁻¹ | [16] |
| Cyclodextrin Complexation | Progesterone | Ternary systems with PEG 6000 significantly improve dissolution | 95% release in the first 30 minutes | [11] |
Experimental Protocols
1. Protocol: In Vitro Dissolution Testing for a Solid Dispersion Formulation
-
Objective: To assess the rate and extent of drug release from a this compound analog solid dispersion compared to the pure crystalline drug.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by a switch to Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). Maintain temperature at 37 ± 0.5 °C.[16]
-
Paddle Speed: 75 RPM.
-
Procedure:
-
Place a single dose of the solid dispersion formulation (or an equivalent amount of pure drug) into each dissolution vessel.
-
Begin the test and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes in SGF).[16]
-
After 120 minutes, add a pre-calculated amount of buffer concentrate to raise the pH to 6.5 to simulate the intestinal environment, or transfer the entire apparatus content to vessels containing FaSSIF.
-
Continue sampling at subsequent time points (e.g., 2.5, 3, 4, 6, 8 hours).
-
Immediately after each sample is withdrawn, replace the volume with fresh, pre-warmed medium.[16]
-
Filter the samples through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved particles.
-
Analyze the concentration of the this compound analog in the samples using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time for both the formulation and the pure drug.
2. Protocol: General Workflow for an In Vivo Pharmacokinetic Study
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of a novel this compound analog formulation after oral administration.
-
Animal Model: Sprague-Dawley rats or rabbits are commonly used.[14][16] Animals should be acclimatized and fasted overnight prior to dosing.
-
Groups:
-
Test Group: Receives the novel oral formulation.
-
Control Group: Receives an equivalent dose of the drug in a simple aqueous suspension.
-
(Optional) IV Group: Receives an intravenous dose to determine absolute bioavailability.
-
-
Procedure:
-
Administer the formulation to each animal via oral gavage at a predetermined dose.
-
Collect blood samples (approx. 200-300 µL) from a suitable vein (e.g., tail vein, saphenous vein) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[16]
-
Collect samples into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Process the blood samples by centrifugation to separate the plasma.[16]
-
Store the plasma samples at -80 °C until analysis.
-
-
Sample Analysis:
-
Perform a protein precipitation or liquid-liquid extraction on the plasma samples to isolate the drug.[16]
-
Quantify the drug concentration using a validated LC-MS/MS method, which provides high sensitivity and selectivity.
-
-
Data Analysis: Use pharmacokinetic software to calculate Cmax, Tmax, and AUC for each animal. Compare the parameters between the test and control groups to evaluate the formulation's performance.
Visualizations
Caption: Workflow for developing and evaluating formulations to enhance oral bioavailability.
References
- 1. Enhanced Oral Bioavailability of Progesterone in Bilosome Formulation: Fabrication, Statistical Optimization, and Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Systemic Corticosteroids in Autoimmune and Inflammatory Diseases: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability - Wikipedia [en.wikipedia.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Steroid Nanocrystals Prepared Using the Nano Spray Dryer B-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 13. Increasing oral bioavailability of progesterone by formulation. | Semantic Scholar [semanticscholar.org]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Dissolution Improvement of Progesterone and Testosterone via Impregnation on Mesoporous Silica Using Supercritical Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating potential side effects of 19-Norprogesterone in animal studies
This guide is intended for researchers, scientists, and drug development professionals to identify and mitigate potential side effects of 19-Norprogesterone in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic steroidal progestin, an analogue of progesterone lacking the C19 methyl group. Its primary mechanism of action is potent agonism of the progesterone receptor (PR), making it 4 to 8 times more potent than progesterone in some assays. It is also a potent agonist of the mineralocorticoid receptor (MR), which is the primary driver of its mineralocorticoid-related side effects.[1]
Q2: What are the most common potential side effects of this compound observed in animal studies?
A2: The most frequently reported side effects in animal studies, particularly in rats, are related to its mineralocorticoid activity. These include hypertension (high blood pressure), sodium retention, and increased fluid intake (polydipsia).[1][2][3] Other potential effects associated with progestins include alterations in liver function and suppression of the hypothalamic-pituitary-adrenal (HPA) axis.
Q3: How can the mineralocorticoid side effects of this compound be mitigated?
A3: Mitigation can be approached in two ways. Firstly, by chemically modifying the this compound molecule. Studies have shown that adding certain chemical groups can significantly reduce its affinity for the mineralocorticoid receptor and thus its salt-retaining effects.[4] Secondly, by careful experimental design, including dose-response studies to find the lowest effective dose, and by monitoring for and managing side effects as they arise, for example, by adjusting fluid and electrolyte balance.
Q4: Are there derivatives of this compound with a better side effect profile?
A4: Yes, chemical modifications to the this compound structure have been shown to reduce its affinity for the mineralocorticoid receptor, thereby lessening its salt-retaining and hypertensive effects. For example, the addition of a methyl group and the formation of a double bond at C-6 to create nomegestrol, and subsequent acetylation to nomegestrol acetate, dramatically reduces MR affinity.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Steps |
| Increased Blood Pressure in Study Animals | Mineralocorticoid receptor (MR) activation by this compound leading to sodium and water retention. | 1. Confirm Hypertension: Regularly monitor blood pressure using non-invasive methods (e.g., tail-cuff plethysmography). 2. Dose Reduction: If therapeutically viable, reduce the dose of this compound. 3. Electrolyte Monitoring: Monitor serum sodium and potassium levels. 4. Consider MR Antagonists: In some experimental designs, co-administration with a mineralocorticoid receptor antagonist like spironolactone or eplerenone could be considered to counteract the effects, though this would be a confounding factor. |
| Elevated Liver Enzymes (ALT, AST) | High doses of progestins can lead to hepatocellular damage. | 1. Baseline and Regular Monitoring: Establish baseline liver enzyme levels before starting the study and monitor regularly (e.g., every 2-4 weeks). 2. Dose Adjustment: If a significant elevation is observed, consider a dose reduction or temporary cessation of treatment. 3. Histopathology: At the end of the study, perform a histopathological examination of the liver to assess for any structural changes. |
| Signs of Adrenal Gland Suppression (e.g., lethargy, weight loss) | Exogenous progestin activity can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced endogenous corticosteroid production. | 1. Monitor Clinical Signs: Observe animals for signs of adrenal insufficiency. 2. ACTH Stimulation Test: To confirm suppression, an ACTH stimulation test can be performed to assess the adrenal gland's response. 3. Corticosteroid Measurement: Measure baseline and ACTH-stimulated corticosterone levels. 4. Gradual Withdrawal: If discontinuing the study, consider a gradual tapering of the this compound dose to allow the HPA axis to recover. |
| Variability in Experimental Results | Differences in animal strain, estrous cycle stage, or diet can affect the response to this compound. | 1. Synchronize Estrous Cycles: Use methods like the Whitten effect or hormonal synchronization to ensure animals are in the same cycle stage at the start of treatment. 2. Standardize Diet: Use a consistent diet, as high-fat diets can alter hormone metabolism. 3. Strain Selection: Be aware that different strains of rodents can have varied sensitivity to progestins. |
Data Presentation
Table 1: Relative Binding Affinity of this compound and its Derivatives to the Mineralocorticoid Receptor (MR)
| Compound | Relative Binding Affinity for MR (Aldosterone = 100%) |
| Aldosterone | 100% |
| This compound | 47% |
| 17α-hydroxy-19-norprogesterone | 13% |
| Nomegestrol | 1.2% |
| Nomegestrol Acetate | 0.23% |
Source: Adapted from literature data on rat renal cytosolic MR.[4]
Table 2: Dose-Response Effect of this compound on Blood Pressure in Rats
| Treatment Group | Dose | Observation |
| Control | Vehicle only | Normal blood pressure |
| This compound | 250 µ g/24h (s.c.) | Significant increase in blood pressure, comparable to aldosterone-induced hypertension.[2] |
| Aldosterone-acetate | 125 µ g/24h (s.c.) | Significant increase in blood pressure.[2] |
Study conducted in unilaterally nephrectomized, 1% saline-drinking Sprague-Dawley rats over 21 days.[2]
Experimental Protocols
Protocol 1: Monitoring for Mineralocorticoid-Induced Hypertension
-
Animal Model: Unilaterally nephrectomized, male Sprague-Dawley rats (50 days old) maintained on 1% saline drinking water.[2]
-
Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurement: Measure and record baseline blood pressure using a non-invasive tail-cuff plethysmography system for 3 consecutive days to obtain a stable baseline. Also, record body weight and fluid intake.
-
Drug Administration: Administer this compound (e.g., 250 µ g/24h ) via a subcutaneously implanted osmotic minipump for continuous delivery.[2]
-
Monitoring:
-
Measure blood pressure, body weight, and fluid intake at least twice weekly.
-
Collect urine samples to measure sodium and potassium excretion. A marked decline in the Na+/K+ ratio is indicative of mineralocorticoid activity.[4]
-
At the end of the study, collect blood for serum electrolyte analysis (sodium and potassium).
-
-
Endpoint Analysis: At necropsy, collect heart and kidneys for weight measurement and histopathological analysis to assess for hypertrophy and vascular lesions.[3]
Protocol 2: Assessment of Liver Function
-
Animal Model: Use the appropriate rodent model for your study (e.g., Wistar rats, C57BL/6 mice).
-
Acclimation: Acclimate animals for at least one week.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) to measure baseline liver enzymes. Key enzymes to measure are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[5]
-
Drug Administration: Administer this compound at the desired dose and route.
-
Periodic Blood Monitoring: Collect blood samples at regular intervals (e.g., 2, 4, 8, and 12 weeks) throughout the study.
-
Sample Processing: Separate serum and analyze for ALT and AST levels.
-
Data Analysis: Compare the enzyme levels in the treated group to a vehicle-treated control group. A significant elevation in ALT and AST may indicate hepatocellular injury.[5]
-
Histopathology: At the end of the study, collect liver tissue, fix in 10% neutral buffered formalin, and process for histopathological examination to look for signs of liver damage.
Protocol 3: Evaluating Adrenal Gland Suppression
-
Animal Model: Select the appropriate rodent model.
-
Acclimation and Baseline: Acclimate animals and collect a baseline blood sample for corticosterone measurement.
-
Drug Administration: Administer this compound for the planned duration of the study.
-
ACTH Stimulation Test:
-
At the end of the treatment period, take a basal blood sample.
-
Administer a standard dose of ACTH (cosyntropin).
-
Collect a second blood sample 30-60 minutes after ACTH administration.
-
-
Hormone Analysis: Measure corticosterone levels in both the basal and post-ACTH stimulation samples.
-
Interpretation: A blunted corticosterone response to ACTH stimulation in the this compound-treated group compared to the control group indicates adrenal suppression.
-
Histology: At necropsy, carefully dissect and weigh the adrenal glands. Fix the glands for histopathological assessment, looking for atrophy of the adrenal cortex.
Visualizations
Caption: Mechanism of this compound-induced hypertension.
Caption: Workflow for managing hypertension in animal studies.
References
- 1. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 2. Experimental hypertension induced by 19-nor-progesterone treatment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid and hypertensive effects of 19-nor-progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extinction of mineralocorticoid effects in this compound derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progestins - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized 19-Norprogesterone
Welcome to the technical support center for the purification of synthesized 19-Norprogesterone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification techniques, troubleshooting potential issues, and answering frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of synthesized this compound.
Issue 1: Low yield after column chromatography.
| Possible Cause | Suggested Solution |
| Compound is not stable on silica gel. | Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it degrades, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[1] |
| Incorrect solvent system. | Ensure the solvent system provides an appropriate Rf value (typically 0.2-0.3) for this compound on a TLC plate. If the Rf is too high, the compound may elute too quickly with impurities. If it is too low, it may not elute at all or result in broad peaks and low recovery. |
| Co-elution with impurities. | If impurities have a similar polarity, consider using a different solvent system or a different chromatographic technique, such as reverse-phase chromatography. |
| Compound streaking on the column. | This can be caused by overloading the column or poor solubility in the eluent. Reduce the amount of crude material loaded or choose a solvent system in which the compound is more soluble. |
Issue 2: Product is not crystallizing.
| Possible Cause | Suggested Solution |
| Solution is not supersaturated. | Concentrate the solution to increase the compound's concentration. |
| Presence of impurities. | Impurities can inhibit crystal formation. Try to further purify the product by another technique, such as flash chromatography, before attempting recrystallization. |
| Incorrect solvent choice. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For progesterone, 60% methanol has been used for recrystallization.[2] |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. |
| Scratching the flask to induce crystallization is not working. | Add a seed crystal of pure this compound to the solution to initiate crystallization. |
Issue 3: Multiple spots on TLC after purification.
| Possible Cause | Suggested Solution |
| Incomplete separation during chromatography. | Optimize the solvent system for better separation on TLC before running the column. A gradient elution might be necessary to separate compounds with close Rf values. |
| Decomposition of the product during workup or purification. | Check the stability of the purified compound under the conditions used for solvent removal (e.g., high temperature on a rotary evaporator). |
| Contamination from glassware or solvents. | Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized this compound?
A1: The most common methods for purifying synthesized this compound and related steroids are column chromatography (often flash chromatography) and recrystallization.[3] High-Performance Liquid Chromatography (HPLC) can also be used for purification, particularly for achieving very high purity on a smaller scale.[4]
Q2: What solvent systems are typically used for column chromatography of this compound?
A2: For normal-phase column chromatography of steroids like this compound, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone. The exact ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired compound. For example, a starting point could be a hexane:ethyl acetate mixture.
Q3: What are some good solvents for recrystallizing this compound?
A3: Solvents that have been used for the recrystallization of related progestins include methanol, acetone, and ethyl acetate.[3][5] A mixture of solvents, such as methanol/water, can also be effective. The choice of solvent will depend on the impurity profile of your synthesized material.
Q4: What are some potential impurities I should be aware of during the synthesis of this compound?
A4: Impurities in steroid synthesis can arise from starting materials, side reactions, or degradation of the product. For progesterone, which is structurally similar to this compound, potential impurities include isomers, products of over-oxidation or reduction, and unreacted starting materials.[6] It is crucial to characterize your crude product to identify potential impurities before designing a purification strategy.
Q5: How can I assess the purity of my final this compound product?
A5: The purity of your this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[7] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. Other methods include melting point determination and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Data on Purification of Related Steroids
Since specific comparative data for this compound is limited in the available literature, the following table presents data for the purification of progesterone, a structurally similar steroid, to provide a general reference.
| Purification Method | Starting Material | Solvent System | Purity | Yield | Reference |
| Recrystallization | Crude Progesterone | 60% Methanol | >99.2% | Not Specified | [2] |
| Extraction and Crystallization | Crude Progesterone | Ethyl acetate, Methanol, Sodium Hypochlorite, Potassium Carbonate, Water | 99.6% | 93% | [8] |
| Reaction and Precipitation | Crude Progesterone with aldehyde impurities | Toluene, t-butanol, Potassium bisulfite solution | 99.6% | 93.6% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification of a Synthetic Steroid
This protocol is a general guideline and should be optimized for this compound based on TLC analysis.
-
Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material. A general rule is to use about 50-100 g of silica gel for every 1 g of crude product.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with the eluent until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for samples not readily soluble in the eluent, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).
-
Monitor the elution of the compound by collecting fractions and analyzing them by TLC.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the solvent system to elute compounds with different polarities.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: General Procedure for Recrystallization of a Synthetic Steroid
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair by testing the solubility of the crude this compound in small amounts of different solvents at room temperature and upon heating. The ideal solvent will have high solubility at elevated temperatures and low solubility at low temperatures.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any remaining solvent.
-
Visualizations
References
- 1. selekt.biotage.com [selekt.biotage.com]
- 2. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates [openresearch-repository.anu.edu.au]
- 3. US3655649A - Process for the preparation of 19-norsteroids - Google Patents [patents.google.com]
- 4. silicycle.com [silicycle.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN112250727A - Purification method of progesterone - Google Patents [patents.google.com]
- 9. WO2021238312A1 - Method for purifying progesterone - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 19-Norprogesterone and Progesterone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivity of 19-Norprogesterone and its parent compound, progesterone. The information presented herein is intended to support research and development efforts in endocrinology, pharmacology, and medicinal chemistry by offering a comprehensive overview of their respective interactions with key steroid hormone receptors and the subsequent biological responses.
Executive Summary
Progesterone is a crucial endogenous steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound, a synthetic derivative lacking the C19 methyl group, exhibits distinct bioactivity, most notably a higher potency at the progesterone receptor and a switch from antagonist to agonist activity at the mineralocorticoid receptor. This guide synthesizes experimental data to provide a clear comparison of their receptor binding affinities, transactivation capabilities, and overall biological effects.
Data Presentation: Comparative Bioactivity Profile
The following table summarizes the relative binding affinities (RBA) of this compound and progesterone for various steroid hormone receptors. The data has been compiled from multiple in vitro studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Receptor | Ligand | Relative Binding Affinity (RBA) (%) | Notes |
| Progesterone Receptor (PR) | Progesterone | 100 | Reference compound. |
| This compound | >100 (Potent Progestagen) | Generally considered to have a higher affinity than progesterone. Some studies suggest 4- to 8-fold higher activity in certain bioassays[1]. | |
| Mineralocorticoid Receptor (MR) | Progesterone | ~33 | Acts as an antagonist[2][3]. |
| This compound | ~100 (3-fold higher than Progesterone) | Acts as a partial agonist[2][3][4]. | |
| Glucocorticoid Receptor (GR) | Progesterone | 100 | Reference for this comparison. |
| This compound | 300 (3-fold higher than Progesterone) | Increased affinity compared to progesterone[4]. | |
| Androgen Receptor (AR) | Progesterone | Low | Weak binding. |
| This compound | Low | Weak binding, though some 19-nor derivatives (not this compound itself) can have significant androgenic activity[5]. |
Signaling Pathways
The biological effects of progesterone and this compound are primarily mediated through their interaction with intracellular progesterone receptors (PR-A and PR-B), which act as ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the expression of target genes. Additionally, rapid, non-genomic effects can be initiated through membrane-associated progesterone receptors.
Caption: Classical genomic signaling pathway of progestins.
While both progesterone and this compound activate the progesterone receptor, the higher affinity of this compound may lead to a more potent or prolonged downstream signal. Further research is needed to elucidate if this compound binding leads to differential recruitment of co-activators or co-repressors, potentially altering the expression profile of target genes compared to progesterone.
Experimental Workflows
The bioactivity of progestins is commonly assessed using in vitro methods such as competitive binding assays and reporter gene assays. The following diagram illustrates a typical workflow for a reporter gene assay.
References
- 1. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone and Glucocorticoid Receptors Recruit Distinct Coactivator Complexes and Promote Distinct Patterns of Local Chromatin Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19-nor analogs of adrenal steroids: mineralocorticoid and glucocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Selectivity of 19-Norprogesterone and 19-Nortestosterone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of synthetic steroids has led to a wide array of therapeutic agents, primarily derived from two core structures: 19-norprogesterone and 19-nortestosterone. The removal of the C19-methyl group from their parent hormones, progesterone and testosterone, respectively, dramatically alters their pharmacological profiles. This guide provides an objective comparison of the receptor selectivity of these two classes of derivatives, supported by experimental data, to aid in research and development.
The key difference lies in their intended therapeutic action and off-target effects, which are dictated by their binding affinity for various steroid receptors. Derivatives of this compound are generally designed for high progestogenic activity with minimal androgenic effects.[1][2] Conversely, derivatives of 19-nortestosterone, while often used as progestins in contraception, frequently retain significant affinity for the androgen receptor, leading to androgenic effects.[3][4]
Structural and Functional Divergence
The fundamental structural difference between the two classes dictates their primary receptor targets.
-
This compound Derivatives: These compounds, such as nomegestrol acetate and nestorone, are structurally analogous to progesterone. They are designed to be highly selective agonists for the progesterone receptor (PR).[1][2] This selectivity is crucial for applications in hormone replacement therapy and contraception where potent progestogenic effects are desired without androgenic, estrogenic, or glucocorticoid side effects.[2][5][6]
-
19-Nortestosterone Derivatives: This class includes compounds like norethindrone, levonorgestrel, and gestodene. While they are potent progestins, their structural similarity to testosterone results in significant cross-reactivity with the androgen receptor (AR).[3][4][7] Some of these derivatives can also interact with the estrogen receptor (ER), complicating their clinical profile.[3][8]
Receptor Binding Affinity Comparison
The selectivity of a steroid derivative is quantified by its relative binding affinity (RBA) for various nuclear receptors compared to a reference compound. The following table summarizes publicly available RBA data for representative compounds from each class.
| Compound | Class | Progesterone R. (PR) | Androgen R. (AR) | Estrogen R. (ER) | Glucocorticoid R. (GR) | Mineralocorticoid R. (MR) |
| Nomegestrol Acetate | This compound | High | Low (Antagonist)[2][6] | Negligible[6][9] | Negligible[2] | Very Low[10] |
| Dienogest | 19-Nortestosterone* | High[11] | Low (Antagonist)[11][12] | Negligible[11][12] | Negligible[11] | Negligible[11] |
| Levonorgestrel | 19-Nortestosterone | 323% | 58% | <0.02% | 7.5% | 17% |
| Norethisterone | 19-Nortestosterone | High | Moderate[4] | Agonist[3][12] | Low | Low |
| Gestodene | 19-Nortestosterone | High | High[13] | Agonist[3] | High[13] | High[13] |
*Note: Dienogest is structurally a 19-nortestosterone derivative but is often functionally classified with newer, more selective progestins due to its unique profile with significant anti-androgenic activity.[11][12][14]
This data clearly illustrates that this compound derivatives like nomegestrol acetate exhibit a more targeted binding profile, with high affinity for the PR and minimal off-target interactions. In contrast, 19-nortestosterone derivatives frequently show significant binding to the AR and other steroid receptors, which can lead to a range of side effects.[14]
Signaling Pathways and Experimental Design
Understanding the molecular mechanisms and the methods used to derive binding data is critical for interpreting the results.
Nuclear Receptor Signaling Pathway
The activation of progesterone and androgen receptors follows a conserved signaling pathway for nuclear steroid receptors. The ligand (steroid derivative) enters the cell and binds to its cognate receptor, which may reside in the cytoplasm or nucleus. This binding induces a conformational change, leading to receptor dimerization, nuclear translocation, and binding to specific DNA sequences known as hormone response elements (HREs). This complex then recruits co-activator or co-repressor proteins to modulate the transcription of target genes.
Caption: General signaling pathway for nuclear steroid receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
Receptor binding affinities are typically determined using a competitive radioligand binding assay. This method quantifies the ability of a test compound (e.g., a new steroid derivative) to displace a known high-affinity radiolabeled ligand from the receptor.
Methodology:
-
Receptor Preparation: A source of the target receptor is prepared. This is often derived from tissue homogenates (e.g., rat uterine cytosol for PR) or from cell lines engineered to overexpress a specific human receptor (e.g., MCF-7 cells for PR, AR).[15]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled steroid (e.g., ³H-promegestone for PR, or ³H-R1881 for AR).
-
Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, the bound radioligand-receptor complexes are separated from the unbound radioligand. This is commonly achieved by dextran-coated charcoal adsorption, which binds the free radioligand.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated as: (IC₅₀ of reference compound / IC₅₀ of test compound) x 100.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The distinction between this compound and 19-nortestosterone derivatives is critical in drug development. This compound derivatives are characterized by their high selectivity for the progesterone receptor, making them ideal candidates for therapies requiring potent progestogenic effects with a clean side-effect profile.[1][2] In contrast, while many 19-nortestosterone derivatives are effective progestins, their inherent affinity for the androgen receptor necessitates careful consideration of potential androgenic effects in the target patient population.[3][4] The choice between these classes should be guided by the desired therapeutic outcome and the acceptable level of off-target receptor activity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical pharmacological profile of nomegestrol acetate, a synthetic 19-nor-progesterone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of estrogenic potential of progesterone- or 19-nor-progesterone-derived progestins as opposed to testosterone or 19-nor-testosterone derivatives on endometrial Ishikawa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Dienogest - Wikipedia [en.wikipedia.org]
- 12. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jsr.org [jsr.org]
- 15. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different methods for 19-Norprogesterone measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the measurement of 19-norprogesterone, a synthetic progestin with significant applications in research and pharmaceuticals. Understanding the nuances of these methods is critical for generating accurate and reproducible data. This document outlines the performance of common analytical platforms, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound
This compound, a derivative of progesterone lacking the methyl group at the C-19 position, is a potent progestogen.[1] Its unique properties, including high affinity for the progesterone and mineralocorticoid receptors, distinguish it from its parent compound.[1][2] Accurate quantification of this compound is essential for pharmacokinetic studies, drug development, and various research applications exploring its physiological and pharmacological effects.
Comparative Analysis of Measurement Methods
The primary methods for the quantification of this compound and its metabolites include immunoassays (such as ELISA) and mass spectrometry-based techniques (including LC-MS/MS and GC-MS). While immunoassays are widely used for their convenience, mass spectrometry methods generally offer higher specificity and accuracy.[3][4]
Quantitative Performance Data
| Parameter | Immunoassay (ELISA) | LC-MS/MS | GC-MS/GC-C-IRMS |
| Analyte | Progesterone/19-Nortestosterone | 19-Norandrosterone/Progesterone | 19-Norandrosterone/19-Noretiocholanolone |
| Limit of Detection (LOD) | ~0.02 ng/mL (for 19-nortestosterone) | 1.6 ng/L (for 19-norandrosterone in wastewater) | 13.2 pg/mL (for 19-noretiocholanolone) |
| Limit of Quantification (LOQ) | Not consistently reported | 2 ng/mL (for 19-norandrosterone and 19-noretiocholanolone) | 25 pg/mL (for 19-noretiocholanolone) |
| Precision (CV%) | Intra-assay: <10%, Inter-assay: <15% (typical for progesterone) | Intra- and Inter-assay: <15% | Within-assay: ±0.3‰, Between-assay: ±0.4‰ (for GC-C-IRMS) |
| Specificity | Can be prone to cross-reactivity with structurally similar steroids.[5][6] | High specificity due to mass-based detection.[3][4] | High specificity. |
| Throughput | High | High | Moderate |
| Sample Volume | Typically low (µL range) | Low to moderate (µL to mL range) | Moderate (mL range) |
| Instrumentation Cost | Low | High | High |
| Expertise Required | Low | High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are summarized protocols for the key experimental methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Principle: Competitive ELISA is commonly used for steroid hormone analysis. In this format, a known amount of enzyme-conjugated this compound competes with the this compound in the sample for binding to a limited number of specific antibodies coated on a microplate. The amount of enzyme-linked steroid bound to the antibody is inversely proportional to the concentration of the steroid in the sample. The signal is generated by a substrate that is converted by the enzyme into a colored product, which is then measured spectrophotometrically.
Generalized Protocol:
-
Sample and Standard Preparation: Prepare standards of known this compound concentrations and dilute samples as required.
-
Assay Procedure:
-
Add standards and samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated this compound to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the concentrations of the standards. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.
Principle: The sample is first injected into an LC system where this compound is separated from other components in the matrix. The separated analyte then enters the mass spectrometer, where it is ionized. The precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This multiple-reaction monitoring (MRM) provides high specificity and sensitivity.
Generalized Protocol:
-
Sample Preparation:
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate steroids from the sample matrix (e.g., plasma, urine).
-
(Optional) Derivatization: In some cases, derivatization may be used to improve ionization efficiency and chromatographic separation.
-
-
LC Separation:
-
Column: Use a suitable C18 or other appropriate column.
-
Mobile Phase: Employ a gradient elution with solvents such as acetonitrile, methanol, and water, often with additives like formic acid or ammonium formate.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Detection Mode: Operate in MRM mode, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.
Principle: Similar to LC-MS, GC-MS separates components of a mixture using a gas chromatograph. The separated components are then introduced into a mass spectrometer for detection. For steroids, derivatization is typically required to increase their volatility and thermal stability.
Generalized Protocol:
-
Sample Preparation:
-
Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) is often performed to cleave conjugated steroids.[7]
-
Extraction: Use LLE or SPE to extract the steroids.
-
Derivatization: Convert the steroids into more volatile derivatives, for example, by silylation (e.g., using MSTFA).
-
-
GC Separation:
-
Column: A non-polar capillary column is typically used.
-
Temperature Program: A temperature gradient is applied to the GC oven to elute the compounds of interest.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection Mode: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
-
Data Analysis: Quantify by comparing the peak area of the analyte to an internal standard against a calibration curve.
Visualizations
Signaling Pathway of this compound
This compound exerts its biological effects primarily through binding to and activating progesterone and mineralocorticoid receptors. This diagram illustrates the simplified signaling cascade.
Caption: Signaling pathway of this compound via progesterone and mineralocorticoid receptors.
Experimental Workflow for Cross-Validation
A robust cross-validation of analytical methods is essential to ensure data accuracy and comparability. This workflow outlines the key steps in comparing different measurement techniques.
Caption: Workflow for the cross-validation of this compound measurement methods.
Conclusion
The choice of an analytical method for this compound measurement should be guided by the specific requirements of the study. Immunoassays offer a high-throughput and cost-effective solution for screening purposes, but their susceptibility to cross-reactivity necessitates careful validation. For applications demanding high specificity, accuracy, and detailed quantitative analysis, mass spectrometry-based methods such as LC-MS/MS and GC-MS are the gold standard. This guide provides the foundational information to assist researchers in making an informed decision for their analytical needs in the study of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. d-nb.info [d-nb.info]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of 19-Norprogesterone Derivatives and Synthetic Progestins
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and dosing frequency. In the realm of steroid hormones, progestins—synthetic compounds that mimic the effects of progesterone—are widely used in contraception and hormone replacement therapy. Their efficacy is intrinsically linked to their resistance to metabolic breakdown. This guide provides an objective comparison of the in vitro metabolic stability of various synthetic progestins, primarily 19-nortestosterone derivatives, with supporting experimental data and methodologies.
Comparative Metabolic Stability in Human Liver Microsomes
The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[1][2] In vitro assays using human liver microsomes (HLMs) are a standard method to assess a compound's susceptibility to this first-pass metabolism.[3][4] The intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes independent of other physiological factors, is a key parameter derived from these assays.[5]
A study investigating various 19-nortestosterone progestins in HLMs provides a clear comparison of their metabolic stability.[6] The data, summarized below, demonstrates a strong correlation where higher in vitro intrinsic clearance corresponds to lower in vivo oral bioavailability.[6]
| Compound | In Vitro Intrinsic Clearance (CLint) [µL/min/mg protein] |
| Norethisterone | 100.8 |
| Levonorgestrel | 20.8 |
| Gestodene | 13.5 |
| 3-keto-desogestrel | 12.0 |
| Dienogest | 9.0 |
| Norgestimate | 4.3 |
| 3-keto-desogestrel is the active metabolite of desogestrel.[6] |
Data sourced from F. Piskorska et al., "Predicting the oral bioavailability of 19-nortestosterone progestins in vivo from their metabolic stability in human liver microsomal preparations in vitro."[6]
These results clearly show that structural modifications among synthetic progestins lead to significant differences in their metabolic rates. For instance, norethisterone is cleared much more rapidly than norgestimate. While natural progesterone is not included in this specific dataset, it is known to be rapidly metabolized by the liver, which is why more stable synthetic progestins are necessary for effective oral therapy.[7][8]
Key Metabolic Pathways
The metabolism of progestins is primarily handled by Phase I oxidation reactions, catalyzed by CYP enzymes, followed by Phase II conjugation.[5][9]
-
CYP-Mediated Oxidation: The CYP3A family, particularly CYP3A4, is the most significant enzyme group responsible for metabolizing progestins.[10] Metabolism often involves hydroxylation at various positions on the steroid structure and reduction of the A-ring.[11] For example, the disappearance of Medroxyprogesterone Acetate (MPA) in human liver microsomes is mainly attributable to metabolism by CYP3A4.[10]
-
Prodrug Conversion: Some progestins are administered as prodrugs and require metabolic activation. For example, norethindrone acetate is rapidly converted to its active form, norethindone, during first-pass metabolism.[12]
The following diagram illustrates the central role of CYP enzymes in progestin metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assay
The following is a representative protocol for determining the metabolic stability of a compound using pooled human liver microsomes. This method is designed to measure the rate of disappearance of the parent compound over time.[2][3]
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Test Compounds and Positive Controls (e.g., Verapamil, Dextromethorphan)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, MgCl2, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]
-
Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation
-
96-well incubation plates and collection plates
-
LC-MS/MS system for analysis
2. Experimental Workflow:
The general workflow for a microsomal stability assay is depicted below.
3. Incubation Procedure:
-
A solution of human liver microsomes is prepared in phosphate buffer to a final protein concentration of 0.5 mg/mL.[1]
-
The test compound is added to the microsome solution to a final concentration of 1 µM.[1][4] Control incubations include a compound with known stability (positive control) and an incubation without NADPH to control for non-enzymatic degradation.
-
The mixture is pre-incubated at 37°C for approximately 5-10 minutes.[2]
-
The metabolic reaction is initiated by adding the NADPH cofactor solution.[4]
-
Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45 minutes) and immediately mixed with cold acetonitrile containing an internal standard to stop the reaction.[1][2]
4. Sample Analysis and Data Interpretation:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.[3]
-
The supernatant, containing the remaining parent compound, is analyzed using LC-MS/MS to quantify the compound's concentration relative to the internal standard.[2]
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
From the slope of this line, the half-life (t1/2) and the in vitro intrinsic clearance (CLint) are calculated, providing a quantitative measure of metabolic stability.[2][3]
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. mercell.com [mercell.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Predicting the oral bioavailability of 19-nortestosterone progestins in vivo from their metabolic stability in human liver microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medcraveebooks.com [medcraveebooks.com]
efficacy of 19-Norprogesterone versus norethisterone in preclinical models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical efficacy of two prominent progestins: 19-Norprogesterone and norethisterone. By presenting key experimental data, detailed methodologies, and visual summaries of their biological interactions, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their preclinical research.
At a Glance: Key Pharmacological Differences
While both this compound and norethisterone are synthetic progestins that exert their effects primarily through the progesterone receptor (PR), they exhibit distinct pharmacological profiles. This compound is a potent and highly selective agonist for the progesterone receptor. In contrast, norethisterone, while also a potent progestin, displays some affinity for other steroid receptors, which can contribute to a broader range of biological effects.
Quantitative Comparison: Receptor Binding and In Vivo Potency
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the two compounds' performance in key assays.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) for Human Progesterone Receptor (%) (Progesterone = 100%) |
| This compound | 125 |
| Norethisterone | 150 |
Data represents the mean from multiple preclinical studies. The RBA provides a measure of the compound's affinity for the receptor compared to the natural ligand, progesterone.
Table 2: In Vivo Progestational Potency (Clauberg Test)
| Compound | Endpoint | Route of Administration | Relative Potency (Norethisterone = 1) |
| This compound | Endometrial Transformation | Subcutaneous | 5-10 |
| Norethisterone | Endometrial Transformation | Subcutaneous | 1 |
The Clauberg test is a classic in vivo assay in immature, estrogen-primed female rabbits to assess the progestational activity of a compound by observing its effect on the uterine endometrium.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Progesterone Receptor Binding Assay
Objective: To determine the in vitro binding affinity of this compound and norethisterone to the progesterone receptor.
Methodology:
-
Receptor Source: Cytosol from uterine tissue of estrogen-primed rabbits or recombinant human progesterone receptor expressed in a suitable cell line.
-
Radioligand: [³H]-Progesterone or another high-affinity radiolabeled progestin is used as the tracer.
-
Competitive Binding: The receptor preparation is incubated with the radioligand and increasing concentrations of the unlabeled test compounds (this compound or norethisterone).
-
Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.
-
Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of Progesterone / IC50 of Test Compound) x 100.
In Vivo Clauberg Test
Objective: To assess the in vivo progestational activity of this compound and norethisterone.
Methodology:
-
Animal Model: Immature female rabbits are used.
-
Estrogen Priming: The animals are primed with daily injections of estradiol benzoate for 6 days to induce endometrial proliferation.
-
Compound Administration: Following estrogen priming, the animals are treated with the test compounds (this compound or norethisterone) or vehicle control, typically administered subcutaneously for 5 days.
-
Endpoint Measurement: On the day after the final treatment, the animals are euthanized, and the uteri are removed. The degree of endometrial transformation (glandular proliferation and secretion) is assessed histologically using the McPhail scale (a score of +1 to +4).
-
Data Analysis: The dose of the test compound required to produce a defined endometrial response (e.g., a McPhail score of +2) is determined to compare the relative potency of the compounds.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, provide a visual representation of the progesterone signaling pathway and a typical experimental workflow for preclinical evaluation.
Caption: Simplified Progesterone Receptor Signaling Pathway.
Caption: General Experimental Workflow for Preclinical Progestin Evaluation.
Summary and Conclusion
The preclinical data demonstrates that both this compound and norethisterone are potent progestins. While norethisterone shows a slightly higher binding affinity for the progesterone receptor in vitro, this compound exhibits significantly greater in vivo progestational potency in the Clauberg test. This highlights the importance of integrating both in vitro and in vivo data for a comprehensive understanding of a compound's efficacy. The higher in vivo potency of this compound suggests that it may be a more efficient progestational agent. However, the potential for off-target effects with norethisterone due to its interaction with other steroid receptors should be considered in the context of the specific research question. The choice between these two compounds will ultimately depend on the desired pharmacological profile and the specific goals of the preclinical study.
Structure-Activity Relationship of 19-Norprogesterone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 19-norprogesterone analogs, focusing on their structure-activity relationships (SAR). Below, we present quantitative data on their binding affinities and biological activities, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds.
Introduction to this compound and its Analogs
This compound is a synthetic progestin, a class of steroid hormones that bind to and activate the progesterone receptor (PR). It is a derivative of progesterone lacking the methyl group at the C-19 position.[1] This structural modification significantly enhances its progestational activity compared to the parent compound.[1] Analogs of this compound have been developed to further refine its pharmacological profile, aiming to increase potency, selectivity, and oral bioavailability while minimizing off-target effects.
Comparative Analysis of Receptor Binding and Biological Activity
The progestogenic activity of this compound analogs is primarily determined by their binding affinity for the progesterone receptor. However, their interactions with other steroid receptors, such as the androgen (AR), glucocorticoid (GR), and mineralocorticoid receptors (MR), are crucial for their overall safety and side-effect profile.
Progesterone Receptor (PR) Binding Affinity
The following table summarizes the PR binding affinities of this compound and several of its key analogs.
| Compound | Progesterone Receptor (PR) Binding Affinity |
| Progesterone | Ki: 34.3 nM (rat uterus)[2] |
| This compound | High affinity[3] |
| Nomegestrol Acetate | Ki: 22.8 nM (rat uterus)[2], Ki: 3 nM (human)[4] |
| Trimegestone | Higher affinity than medroxyprogesterone acetate, norethindrone, and levonorgestrel[5] |
| Nestorone® (Segesterone Acetate) | Higher binding affinity than levonorgestrel and progesterone[6] |
Cross-Reactivity with Other Steroid Receptors
Minimizing cross-reactivity with other steroid receptors is a key objective in the development of selective progestins. The table below compares the relative binding affinities (RBA) of various this compound analogs to the androgen, glucocorticoid, and mineralocorticoid receptors.
| Compound | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) |
| Progesterone | Low | Low | Moderate |
| This compound | Low | Low | 47% (relative to aldosterone)[1] |
| Nomegestrol Acetate | Low[7] | Low[7] | Low[7] |
| Trimegestone | Weak affinity[8] | Weak affinity[8] | Weak affinity[8] |
| Nestorone® (Segesterone Acetate) | Negligible[6] | Significant binding[6] | Not specified |
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the core structure of this compound and highlights key positions where modifications influence its activity.
Caption: Key modification sites on the this compound scaffold.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Progesterone Receptor Binding Assay (Competitive Radioligand Binding)
This in vitro assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the progesterone receptor.
Materials:
-
Receptor Source: Cytosolic fraction from rat uteri or human breast cancer cells (e.g., T47D, MCF-7) expressing the progesterone receptor.[2][9]
-
Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-ORG 2058.
-
Test Compounds: this compound analogs and a reference compound (unlabeled progesterone).
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Receptor Cytosol: Uteri from estrogen-primed immature female rats are homogenized in a cold buffer. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant (cytosol) containing the progesterone receptors is collected.[2]
-
Competitive Binding Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Radioligand: The incubation is terminated, and the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
In Vivo Progestational Activity (Clauberg-McPhail Test)
This in vivo assay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.
Objective: To evaluate the ability of a test compound to induce endometrial proliferation.
Materials:
-
Immature female rabbits.
-
Estrogen (e.g., estradiol benzoate) for priming.
-
Test compounds and vehicle (e.g., corn oil).
-
Histological equipment.
Procedure:
-
Estrogen Priming: Immature female rabbits are treated with daily injections of an estrogen for several days to induce uterine growth and proliferation.
-
Administration of Test Compound: Following the priming period, the rabbits are administered the test compound or vehicle daily for a set number of days.
-
Uterine Examination: The animals are euthanized, and their uteri are removed, fixed, and prepared for histological examination.
-
Evaluation of Endometrial Proliferation: The degree of endometrial proliferation is scored based on a standardized scale (e.g., McPhail scale). The potency of the test compound is determined by comparing the dose required to produce a specific level of proliferation to that of a reference progestin like progesterone.
The following diagram illustrates the general workflow for assessing the activity of this compound analogs.
Caption: General experimental workflow for activity assessment.
Progesterone Receptor Signaling Pathway
The biological effects of this compound analogs are mediated through the progesterone receptor signaling pathway. This involves both genomic and non-genomic actions.
Caption: Progesterone receptor signaling pathways.
Upon binding to its ligand, the nuclear progesterone receptor (nPR) dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[11] In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes.[11] In addition to this classical genomic pathway, progestins can also elicit rapid non-genomic effects through membrane-associated progesterone receptors (mPRs), which can activate intracellular kinase cascades.[12]
Conclusion
The structure-activity relationship of this compound analogs is a complex interplay of modifications to the steroid scaffold that influence binding affinity and selectivity for the progesterone receptor and other steroid receptors. Analogs such as nomegestrol acetate, trimegestone, and nestorone represent significant advancements, offering potent and selective progestogenic activity with reduced off-target effects. A thorough understanding of their SAR, guided by the comparative data and experimental protocols presented in this guide, is essential for the continued development of novel and improved progestin-based therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nomegestrol acetate - Wikipedia [en.wikipedia.org]
- 5. The preclinical biology of a new potent and selective progestin: trimegestone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacological profile of a novel norpregnance progestin (trimegestone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
A Comparative Analysis of 19-Norprogesterone's Effects Across Key Animal Models
For Immediate Release
This guide offers a detailed comparison of the biological effects of 19-Norprogesterone, a potent synthetic progestin, across various animal species. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings on the compound's progestational and mineralocorticoid activities, providing a valuable resource for preclinical research and development.
Comparative Pharmacodynamics of this compound
This compound, a derivative of progesterone lacking the C19 methyl group, exhibits significantly enhanced progestational potency and distinct receptor binding characteristics compared to its parent compound. The following table summarizes the quantitative effects observed in key animal species.
| Effect | Animal Species | Key Findings | Reference Compound |
| Progestational Activity | Rabbit | 4 to 8 times more potent in inducing endometrial proliferation. | Progesterone |
| Rat | High affinity for the progesterone receptor (PgR). | Progesterone | |
| Rhesus Monkey (Macaca mulatta) | Demonstrates significant progestational activity. | Progesterone | |
| Mineralocorticoid Activity | Rat | Acts as a full mineralocorticoid agonist, causing sodium retention and hypertension. | Progesterone (Antagonist) |
| Receptor Binding Affinity (MR) | Rat | Approximately 3-fold higher affinity for the mineralocorticoid receptor (MR). 47% of Aldosterone's affinity. | Progesterone |
| Antigonadotropic Activity | General | Decreases levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). | - |
| Pregnancy Maintenance | Rat | Can terminate pregnancy during the postnidatory period. | - |
Mechanism of Action: Progesterone Receptor Signaling
This compound primarily exerts its effects by binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway underlies the profound changes in cellular function, such as the proliferation and differentiation of the uterine endometrium.
Caption: Classical genomic signaling pathway of this compound.
Key Experimental Protocols
The progestational activity of this compound is primarily assessed through bioassays that measure its effect on the uterine endometrium of estrogen-primed immature female animals.
This is the classical and most widely cited method for quantifying the progestational potency of a compound.
-
Animal Model: Immature female rabbits (e.g., New Zealand White), typically weighing around 1 kg.
-
Protocol:
-
Estrogen Priming: The rabbits are first treated with a daily subcutaneous injection of an estrogen (e.g., 10 µg of estradiol) for 6 consecutive days. This induces the proliferation of the uterine endometrium.
-
Progestin Administration: Following the estrogen priming phase, the test compound (this compound) or the reference compound (progesterone) is administered subcutaneously daily for 5 days.
-
Tissue Collection and Analysis: 24 hours after the final injection, the animals are euthanized. The uteri are excised, weighed, and fixed in formalin.
-
Histological Evaluation: The fixed uterine tissue is sectioned and stained (e.g., with hematoxylin and eosin). The degree of glandular proliferation and arborization of the endometrium is then assessed microscopically.
-
Quantification: The progestational effect is typically graded using a standardized scoring system, such as the McPhail scale, which provides a semi-quantitative measure of the endometrial response. The potency of the test compound is determined by comparing the dose required to produce a specific level of endometrial proliferation to that of progesterone.
-
Caption: Workflow for the Clauberg test to assess progestational activity.
This assay is used to determine the mineralocorticoid (salt-retaining) effects of a compound.
-
Animal Model: Adrenalectomized male rats. The removal of the adrenal glands eliminates the endogenous source of mineralocorticoids.
-
Protocol:
-
Adrenalectomy: Rats undergo surgical removal of both adrenal glands and are allowed to recover.
-
Compound Administration: A single subcutaneous injection of this compound or a reference mineralocorticoid (e.g., aldosterone) is administered.
-
Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specified period.
-
Electrolyte Analysis: The concentrations of sodium (Na+) and potassium (K+) in the urine are measured.
-
Evaluation: A decrease in the urinary Na+/K+ ratio indicates a mineralocorticoid (sodium-retaining) effect. This compound has been shown to be a full mineralocorticoid agonist in this model, in contrast to progesterone, which acts as an antagonist.[1]
-
Conclusion
The experimental data consistently demonstrate that this compound is a highly potent progestin with significant activity across multiple animal species, most notably in rabbits and rats. Its progestational effects are substantially greater than those of progesterone. Furthermore, its unique profile as a mineralocorticoid agonist in rats highlights a key pharmacological distinction from its parent hormone. These findings underscore the importance of the C19 methyl group in determining the biological activity of progestins. For researchers in drug development, this comparative guide provides a foundational understanding of this compound's preclinical profile, essential for informing further investigation and potential therapeutic applications.
References
Validating the Lack of Androgenic Activity in 19-Norprogesterone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 19-norprogesterone derivatives, focusing on their minimal to non-existent androgenic activity compared to other classes of progestins. The information presented herein is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in research and development.
Executive Summary
Progestins, synthetic analogs of progesterone, are crucial components in various therapeutic areas, including contraception and hormone replacement therapy. However, older generations of progestins, particularly those derived from 19-nortestosterone, often exhibit undesirable androgenic side effects due to their structural similarity to testosterone and subsequent interaction with the androgen receptor (AR). In contrast, derivatives of this compound have been specifically engineered to be highly selective for the progesterone receptor (PR), thereby minimizing or eliminating androgenic activity. This guide substantiates the low to negligible androgenic profile of key this compound derivatives, such as Nomegestrol acetate (NOMAC) and Nestorone (Segesterone acetate; NES), through a detailed analysis of their receptor binding affinities and in vivo androgenicity data.
Comparative Androgenic Activity: Data Overview
The androgenic potential of a progestin is primarily determined by its binding affinity to the androgen receptor. The following table summarizes the relative binding affinity (RBA) or inhibition constant (Ki) of various progestins for the human androgen receptor. A lower RBA or a higher Ki value indicates weaker binding and, consequently, lower androgenic potential.
| Progestin Class | Compound | Relative Binding Affinity (RBA) for Androgen Receptor (%) | Ki (nM) for Androgen Receptor | Citation(s) |
| This compound Derivatives | Nomegestrol acetate (NOMAC) | Weak; exhibits anti-androgenic properties | Similar to DHT | [1] |
| Nestorone (NES; Segesterone acetate) | Low | Significantly lower than other progestogens and DHT | [1] | |
| 19-Nortestosterone Derivatives (Estranes) | Norethisterone Acetate (NETA) | Binds to AR | Similar to MIB, DHT, P4, MPA | [1] |
| 19-Nortestosterone Derivatives (Gonanes) | Levonorgestrel (LNG) | High | Similar to DHT | [1][2] |
| Gestodene (GES) | High | Higher than other progestogens and DHT | [1] | |
| Spironolactone Derivative | Drospirenone (DRSP) | Weak; exhibits anti-androgenic properties | Similar to DHT | [1] |
| Natural Progestogen | Progesterone (P4) | Weak; exhibits anti-androgenic properties | Similar to MIB, DHT, MPA, NETA | [1] |
Note: RBA values can vary between studies depending on the experimental setup. The data presented is a synthesis from multiple sources to provide a comparative overview.
Experimental Protocols for Assessing Androgenic Activity
Accurate assessment of androgenic activity is crucial in the development of new progestins. The following are detailed methodologies for key in vitro and in vivo assays.
In Vitro: Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To quantify the binding affinity of this compound derivatives and other progestins to the androgen receptor.
Principle: A fixed concentration of a high-affinity radiolabeled androgen (e.g., [3H]-R1881 or [3H]-mibolerone) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or cells expressing the human AR). The test compound is added in increasing concentrations, and the displacement of the radiolabeled ligand is measured.
Key Steps:
-
Receptor Preparation: Cytosol is prepared from the ventral prostates of castrated rats. Alternatively, recombinant human androgen receptors expressed in a suitable cell line (e.g., COS-1 cells) can be used.
-
Incubation: The receptor preparation is incubated with the radiolabeled androgen and varying concentrations of the test compound or a known standard (e.g., dihydrotestosterone, DHT).
-
Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radiolabeled androgen using methods such as hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.
In Vivo: Hershberger Assay
The Hershberger assay is a well-established in vivo method for assessing the androgenic and anti-androgenic activity of chemical substances.[3][4][5][6]
Objective: To evaluate the androgenic potential of this compound derivatives by measuring their effect on the growth of androgen-dependent tissues in castrated male rats.
Principle: In a castrated male rat, the weights of androgen-dependent tissues such as the ventral prostate, seminal vesicles, and levator ani muscle decrease. Administration of an androgenic substance will restore the weight of these tissues.
Key Steps:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.
-
Dosing: The test compound is administered daily for a period of 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known androgen like testosterone propionate) are included.
-
Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the androgen-dependent tissues (ventral prostate, seminal vesicles with coagulating glands, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are carefully dissected and weighed.
-
Data Analysis: The weights of the androgen-dependent tissues from the test group are compared to those of the vehicle control and positive control groups. A statistically significant increase in tissue weights compared to the vehicle control indicates androgenic activity.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Androgen and Progesterone Receptor Signaling Pathways
References
- 1. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
Safety Operating Guide
Navigating the Safe Disposal of 19-Norprogesterone: A Procedural Guide
For researchers and drug development professionals, the proper disposal of synthetic hormones like 19-norprogesterone is a critical component of laboratory safety and environmental responsibility. As a potent progestin, this compound and its associated waste must be managed as hazardous chemical waste to prevent environmental contamination and ensure regulatory compliance. This guide provides a step-by-step protocol for the safe handling and disposal of this compound, synthesized from established guidelines for steroid hormones and chemical waste management.
Quantitative Data and Regulatory Limits
| Data Point | Value | Source |
| Reportable Quantity (RQ) | Not specified | Consult local regulations |
| Concentration Limits for Disposal | Not specified | Consult local regulations |
| Waste Codes | Not specified | To be assigned by the user in consultation with waste disposal authorities.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential procedures for the safe disposal of this compound from a laboratory setting. Adherence to these steps is crucial for minimizing exposure risks and ensuring compliant waste management.
Phase 1: Segregation and Containerization
-
Designate a Hazardous Waste Container : Use a dedicated, leak-proof, and sealable container for all this compound waste. The container material should be compatible with the chemical and any solvents used.[2]
-
Proper Labeling : Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.[2]
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2] All materials that have come into contact with this compound, including personal protective equipment (PPE) like gloves and gowns, as well as lab supplies such as weighing papers and pipette tips, must be disposed of as hazardous waste.[2][3]
Phase 2: Decontamination of Reusable Equipment
-
Solvent Rinse : Decontaminate glassware and other reusable equipment by rinsing with a suitable solvent, such as ethanol or acetone, to dissolve any residual compound.[2]
-
Collect Rinsate : The solvent rinse containing dissolved this compound must be collected and disposed of as hazardous waste in the designated container.[2]
-
Secondary Wash : After the initial solvent rinse, wash the labware with soap and water.[2]
Phase 3: Final Disposal
-
Licensed Disposal Service : The ultimate disposal of this compound waste must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge this compound waste into sewer systems.[4]
-
Arrange for Pickup : Coordinate with your institution's EHS department to arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[2]
-
Documentation : Complete all necessary paperwork and documentation for the waste disposal in accordance with institutional and regulatory requirements.[2]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of the disposal process for this compound waste, from initial handling to final disposal.
Caption: Workflow for this compound Waste Management.
Caption: this compound Disposal Signaling Pathway.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 19-Norprogesterone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent synthetic steroids like 19-Norprogesterone. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.
This compound, a synthetic progestin, is a potent steroid hormone analog.[1][2] Due to its hormonal activity and potential reproductive hazards, stringent safety protocols are necessary to minimize exposure and ensure the well-being of laboratory personnel. This document outlines the required personal protective equipment (PPE), handling procedures, and disposal methods for this compound.
Hazard Identification and Risk Assessment
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to treat it as a potent compound with potential reproductive toxicity, similar to its analog, progesterone. Progesterone is classified as a reproductive toxin and a potential carcinogen. Therefore, minimizing all routes of exposure—inhalation, skin contact, and ingestion—is critical.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is essential for handling this compound.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable nitrile gloves are recommended. Double-gloving is advised for handling concentrated solutions or for extended procedures. |
| Body Protection | Lab Coat | A dedicated, buttoned lab coat should be worn at all times in the laboratory. |
| Eye Protection | Safety Glasses or Goggles | Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes and aerosols. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder form of this compound outside of a certified chemical fume hood. |
Engineering Controls
| Control Type | Description |
| Ventilation | All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
| Contained Operations | For procedures with a high risk of aerosol generation, consider the use of a glove box. |
Operational Plan for Handling this compound
A clear and systematic workflow is crucial for the safe handling of this compound from receipt to disposal. The following diagram illustrates the recommended operational plan.
Experimental Protocol: Step-by-Step Guidance
The following protocol provides a detailed methodology for the safe preparation of a this compound stock solution.
Objective: To safely prepare a stock solution of this compound at a specified concentration.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Calibrated balance
-
Volumetric flasks
-
Pipettes and pipette tips
-
Vortex mixer or sonicator
-
Labeled, sealed storage vials
Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
-
Weighing:
-
Tare a clean, dry weigh boat on the calibrated balance inside the fume hood.
-
Carefully weigh the desired amount of this compound powder onto the weigh boat. Avoid creating dust.
-
-
Solubilization:
-
Transfer the weighed powder to the appropriate volumetric flask.
-
Rinse the weigh boat with a small amount of the chosen solvent and add the rinse to the volumetric flask to ensure a complete transfer.
-
Add approximately half of the final volume of the solvent to the flask.
-
Gently swirl the flask to dissolve the powder. A vortex mixer or sonicator may be used to aid dissolution.
-
-
Final Preparation and Storage:
-
Once the powder is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a clearly labeled and sealed storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the vial under the recommended conditions, typically protected from light in a cool, dry place.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing this compound should be collected in a labeled, sealed hazardous liquid waste container. Do not dispose of this waste down the drain.
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste. Subsequently, wash the equipment with soap and water.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.
By adhering to these safety and logistical protocols, you can confidently and safely handle this compound in your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
